NSC12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H34F6O3 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(1R)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19+,20-,21-/m0/s1 |
Clave InChI |
OHKBOEWLASAFLW-YHVBFONYSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@@H](CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of NSC12 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is an investigational small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant anti-tumor activity in preclinical models of various cancers, including lung, multiple myeloma, and uveal melanoma. Its primary mechanism of action involves the direct binding to multiple FGF ligands, thereby inhibiting the FGF-FGFR signaling axis. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through overexpression of FGFs or their receptors (FGFRs), is a well-established driver of tumorigenesis and progression in numerous cancers. This compound has emerged as a promising therapeutic agent that targets this pathway by acting as an extracellular trap for FGF ligands. By sequestering FGFs, this compound prevents their interaction with FGFRs, leading to the attenuation of downstream oncogenic signaling and subsequent inhibition of cancer cell growth and survival.
Core Mechanism of Action: FGF Entrapment
This compound is characterized as a pan-FGF trap, meaning it has the ability to bind to a wide range of FGF family members.[1] This interaction sterically hinders the FGF ligands from binding to their cognate FGFRs on the cancer cell surface.
Binding Affinity and Specificity
This compound has been shown to bind to several canonical FGFs with varying affinities. The dissociation constants (Kd) for the interaction of this compound with various FGFs are summarized in the table below. The compound effectively inhibits the binding of FGF2 to its immobilized receptor with a half-maximal inhibitory concentration (ID50) of approximately 30 μM.[1]
| FGF Ligand | Dissociation Constant (Kd) (μM) |
| FGF3 | ~16 |
| FGF8b | ~18.9 |
| FGF22 | ~26.8 |
| FGF20 | ~29.4 |
| FGF2 | Not explicitly provided, but ID50 for receptor binding is ~30 μM |
| FGF4 | Kd values range between ~16 and ~120 μM |
| FGF6 | Kd values range between ~16 and ~120 μM |
| FGF16 | Kd values range between ~16 and ~120 μM |
| FGF18 | Kd values range between ~16 and ~120 μM |
| Data compiled from publicly available research.[1] |
Signaling Pathway Inhibition
By sequestering FGFs, this compound effectively blocks the activation of FGFRs and their downstream signaling cascades. The primary pathway inhibited is the FGF/FGFR axis, which subsequently impacts key intracellular signaling pathways implicated in cancer cell proliferation and survival.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
Anti-Proliferative Activity
Treatment with this compound leads to a dose-dependent inhibition of cell proliferation in FGF-dependent cancer cell lines. This effect is often associated with a reduction of cells in the S phase of the cell cycle.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| Mel285 | Uveal Melanoma | 6-8 |
| Mel270 | Uveal Melanoma | 6-8 |
| 92.1 | Uveal Melanoma | 6-8 |
| OMM2.3 | Uveal Melanoma | 6-8 |
| Data represents a summary from available preclinical studies. |
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in cancer cells. This is evidenced by the cleavage of key apoptotic markers such as PARP and caspase-3.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Tumor Growth Inhibition
Parenteral and oral administration of this compound has been shown to significantly inhibit tumor growth in various FGF-dependent murine and human tumor models.[1] This is accompanied by a reduction in tumor weight, decreased phosphorylation of FGFR1 within the tumor, and reduced tumor neovascularization.[1]
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |
| Murine and Human Tumor Models | Various FGF-dependent cancers | Parenteral and oral delivery | Significant decrease in tumor weight |
| Specific quantitative data on percentage of tumor growth inhibition for lung cancer, multiple myeloma, and uveal melanoma are still emerging from ongoing research. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key proteins in the FGF/FGFR signaling pathway, such as FRS2 and ERK1/2, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FRS2, anti-phospho-ERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
References
An In-depth Technical Guide to the Function of NSC12
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the compound NSC12 (also identified as NSC 172285), a novel anti-cancer agent. It details its core mechanism of action as a pan-Fibroblast Growth Factor (FGF) trap, summarizes key quantitative data regarding its binding and efficacy, outlines relevant experimental protocols, and visualizes its functional pathways. The information presented is collated from preclinical research and is intended to inform further drug development and scientific investigation.
Core Function and Mechanism of Action
This compound is a steroidal derivative, first identified through virtual screening, that functions as an orally available, small-molecule pan-FGF trap.[1][2] Its primary mechanism involves acting as an extracellular trap for Fibroblast Growth Factor 2 (FGF2) and other canonical FGF family members.[3][4] By binding directly to FGF ligands, this compound physically prevents their interaction with high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[4][5] This action effectively inhibits the formation of the FGF/FGFR/Heparan Sulfate Proteoglycan (HSPG) ternary complex, which is essential for receptor activation and downstream signaling.[2][6]
The compound was developed based on the analysis of the interaction between FGF2 and the long pentraxin-3 (PTX3), a natural FGF-binding protein.[3][6] this compound mimics this interaction, sequestering various FGFs, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[5] This broad trapping ability disrupts the autocrine and paracrine signaling loops that drive proliferation and survival in many FGF-dependent malignancies.[2][6]
Downstream Cellular and Biological Effects
By preventing FGF ligand binding, this compound inhibits the dimerization and subsequent phosphorylation of FGFRs 1, 2, 3, and 4.[5] This blockade of receptor activation halts the initiation of critical intracellular signaling cascades. Specifically, this compound has been shown to suppress the downstream MAPK and PI3K-Akt pathways, both of which are central to promoting cell proliferation and survival.[6]
The ultimate biological consequences of this signaling inhibition are potent anti-tumor effects. These include:
-
Inhibition of Cell Proliferation: this compound reduces the proliferation of various FGF-dependent murine and human cancer cell lines.[5] It can induce a reduction of the S phase of the cell cycle in many tumor cells.[5]
-
Anti-Angiogenesis: The compound displays significant anti-angiogenic activities by impairing the function of pro-angiogenic FGFs.[3]
-
Induction of Apoptosis: In certain cancer models, such as uveal melanoma and multiple myeloma, this compound treatment leads to caspase-3 activation, PARP cleavage, and ultimately, apoptotic cell death.[7][8]
-
Inhibition of Metastasis: Parenteral and oral delivery of this compound has been shown to inhibit metastasis in FGF-dependent tumor models.[5]
Quantitative Data Summary
The following tables summarize key quantitative metrics related to the binding affinity and effective concentrations of this compound as reported in preclinical studies.
Table 1: Binding Affinity and Receptor Inhibition
| Parameter | Target | Value | Reference |
|---|---|---|---|
| ID₅₀ | Inhibition of FGF2 binding to immobilized FGFR | ~30 µM | [5] |
| K_d | Binding to immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 - 120 µM |[5] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|
| KATO III | Cell Proliferation | 1.0 - 3.0 µM | Optimal dose for inhibition | [5] |
| KMS-11 (Multiple Myeloma) | FGFR3 Phosphorylation | 6 µM | Inhibition of autocrine signaling | [7] |
| 92.1 & Mel270 (Uveal Melanoma) | Cell Adhesion & Apoptosis | 15 µM | Induced apoptosis and affected adhesion | [9] |
| 92.1, Mel270, Mel285 (Uveal Melanoma) | Self-renewal (Melanospheres) | 7 µM | Reduced self-renewal potential |[10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize the function of this compound.
In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of FGF-dependent cancer cells.
-
Cell Plating: Plate FGF-dependent cells (e.g., KATO III) in 96-well plates at a density of 10,000 cells/well in RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).[5]
-
Incubation: Culture cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.[5]
-
Treatment: Treat cells with a recombinant FGF ligand (e.g., 30 ng/mL FGF2) in the absence or presence of varying concentrations of this compound (e.g., 1.0 µM, 3.0 µM).[5] Include vehicle-only and no-FGF controls.
-
Incubation: Incubate the treated cells for an additional 48-72 hours.
-
Quantification: Assess cell viability and proliferation using a standard method such as MTT, PrestoBlue, or direct cell counting.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis for FGFR Phosphorylation
This method is used to directly measure the inhibitory effect of this compound on receptor activation.
-
Cell Culture and Treatment: Culture cells (e.g., KMS-11) to 70-80% confluency. Serum-starve the cells for 12-24 hours, if necessary, to reduce basal receptor activation.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., 6 µM) for a specified time (e.g., 2-4 hours).[7] Include a vehicle-treated control. If the signaling is not autocrine, stimulate with an FGF ligand for 10-15 minutes post-NSC12 treatment.
-
Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in NP-40 lysis buffer (1% NP-40, 20 mM Tris-HCl pH 8, 137 mM NaCl, 10% glycerol) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against phosphorylated FGFR (p-FGFR). Subsequently, strip and re-probe or use a parallel blot for total FGFR and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize p-FGFR levels to total FGFR.
Therapeutic Potential and Future Directions
This compound has demonstrated significant antitumor activity in various preclinical models, including those for lung cancer, multiple myeloma, and uveal melanoma, with no reported systemic toxicity.[3][4][8][11] Its non-aminoacidic structure and oral availability make it a promising candidate for further development.[1][3]
Ongoing research focuses on structure-activity relationships to create derivatives with enhanced potency and specificity.[2][11] For instance, modifications at the C3 position of the steroidal nucleus have yielded more potent compounds, while the C17-side chain has been identified as pivotal for the FGF trap activity.[2] One derivative, compound 25b, was developed to prevent binding to estrogen receptors, thereby creating a more specific inhibitor of the FGF/FGFR system for treating multiple myeloma.[6][11] These efforts highlight the potential of this compound as a scaffold for developing a new class of targeted anti-cancer therapeutics.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. iris.unibs.it [iris.unibs.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12 as an FGF2 Extracellular Trap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC12, a small molecule that acts as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). By sequestering FGF2, this compound effectively inhibits its signaling cascade, which is implicated in various pathological processes, including tumor growth and angiogenesis. This document details the mechanism of action, quantitative binding and inhibitory data, key experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound is an orally available, pan-FGF trap that functions by directly binding to FGF2 in the extracellular space.[1][2] This interaction sterically hinders FGF2 from binding to its high-affinity receptor, Fibroblast Growth Factor Receptor 1 (FGFR1).[3] A key feature of this compound's mechanism is its ability to inhibit the FGF2-FGFR1 interaction without interfering with the binding of FGF2 to heparin or heparan sulfate proteoglycans (HSPGs).[3][4] This targeted disruption of the FGF2-FGFR1 signaling axis makes this compound a promising candidate for therapeutic intervention in FGF-dependent pathologies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's interaction with FGFs and its inhibitory activities.
Table 1: Binding Affinities of this compound for various FGFs
| FGF Ligand | Dissociation Constant (Kd) |
| FGF2 | 51 µM |
| FGF3 | 16 - 120 µM |
| FGF4 | 16 - 120 µM |
| FGF6 | 16 - 120 µM |
| FGF8 | 16 - 120 µM |
| FGF16 | 16 - 120 µM |
| FGF18 | 16 - 120 µM |
| FGF20 | 16 - 120 µM |
| FGF22 | 16 - 120 µM |
Data compiled from multiple sources.[3][4][5]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value/Effect | Cell Lines/Model |
| In Vitro | ||
| Inhibition of FGF2 binding to FGFR1 (ID50) | ~30 µM | Cell-free assay |
| Inhibition of FGFR1/3 phosphorylation | Effective at 6-15 µM | MM.1S, Mel285, 92.1, Mel270, OMM2.3 cells |
| Inhibition of cell proliferation | Dose-dependent | HT-1080, various human and murine cancer cell lines |
| In Vivo | ||
| Dosage | 7.5 mg/kg | NOD/Scid mice with HT-1080 xenografts |
| Effect | Significant decrease in tumor weight and neovascularization | Murine and human tumor models |
Data compiled from multiple sources.[3][4][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of NSC12, a Pan-FGF Trap
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a first-in-class, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. By binding directly to FGFs, this compound effectively inhibits the formation of the FGF-FGFR-HSGP ternary complex, a critical step in the activation of FGF signaling pathways. Aberrant FGF signaling is a known driver in various malignancies, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, and providing insights into the key structural motifs that govern its biological activity. This document summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through mechanisms such as FGF overexpression or FGFR mutations, is implicated in tumor progression, neoangiogenesis, and resistance to targeted therapies. This compound, a pregnenolone derivative, emerged from virtual screening as a promising inhibitor of this pathway. It acts as a molecular trap for various FGF ligands, preventing their interaction with their cognate receptors (FGFRs) and thereby attenuating downstream signaling. This unique mechanism of action as a "pan-FGF trap" offers a distinct therapeutic strategy compared to conventional FGFR tyrosine kinase inhibitors. This guide delves into the chemical modifications of the this compound scaffold and their impact on its efficacy as an FGF trap.
Mechanism of Action
This compound functions by directly binding to multiple FGFs, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22. This interaction sterically hinders the binding of FGFs to both FGFRs and heparan sulfate proteoglycans (HSPGs), thereby preventing the formation of the active signaling complex. The downstream consequence of this FGF sequestration is the inhibition of FGFR phosphorylation and the suppression of pro-oncogenic signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. Furthermore, in multiple myeloma models, the inhibition of the FGF/FGFR axis by this compound has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, leading to mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death.
Signaling Pathway Diagram
Caption: The inhibitory mechanism of this compound on the FGF signaling pathway.
Structure-Activity Relationship (SAR) Studies
The core structure of this compound is a steroidal scaffold, which has been the subject of extensive chemical modifications to probe the key determinants of its FGF-trapping activity. SAR studies have primarily focused on three regions: the C17-side chain, the stereochemistry at C20, and the functionalization of the C3 position.
Key Findings:
-
C17-Side Chain: The 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position is pivotal for the FGF trap activity. Attempts to replace this moiety have consistently led to a decrease or complete loss of biological activity.
-
C20 Stereochemistry: The stereochemistry at the C20 position has been shown to be crucial. One diastereoisomer of this compound is significantly more active as an FGF trap, highlighting the importance of the spatial arrangement of the side chain for effective binding to FGFs.
-
C3 Position: Modifications at the C3 position of the steroidal nucleus have yielded more potent and specific derivatives. For instance, the 3-keto analog of this compound (compound 25b) demonstrated enhanced anti-proliferative activity in multiple myeloma cell lines. Importantly, the removal of the hydroxyl group at C3 eliminates binding to estrogen receptors, which could contribute to a more specific anti-cancer profile.
-
Non-Steroidal Scaffolds: To overcome the synthetic challenges associated with modifying the steroidal nucleus, a scaffold hopping approach has been employed. This has led to the discovery of non-steroidal this compound derivatives that retain the essential C17-side chain and exhibit potent FGF-trapping and anti-myeloma activity both in vitro and in vivo.
Quantitative Biological Data
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Lewis Lung Carcinoma | Lung Cancer | ~2 | Propidium Iodide Staining |
| NCI-H520 | Lung Cancer | ~4.1 | Propidium Iodide Staining |
| KMS-11 | Multiple Myeloma | ~3.4 | Propidium Iodide Staining |
Table 2: FGF Binding and a new table for Receptor Interaction Inhibition of this compound
| Parameter | Value | Method |
| FGF2 Binding | ||
| ID50 (FGF2 binding to FGFR1) | ~30 µM | Receptor-Ligand Binding Assay |
| Binding to Immobilized FGFs | ||
| Kd (FGF3) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF4) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF6) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF8) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF16) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF18) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF20) | ~16-120 µM | Surface Plasmon Resonance |
| Kd (FGF22) | ~16-120 µM | Surface Plasmon Resonance |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings.
Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Seed KATO III cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI medium supplemented with 1% FBS.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (DMSO). For FGF-dependent proliferation, add FGFs (e.g., 30 ng/mL) to the media.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for a further 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.
Western Blot Analysis for FGFR Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A generalized workflow for the evaluation of this compound and its analogs.
Conclusion
The steroidal derivative this compound represents a novel and promising class of anti-cancer agents that operate through a unique FGF-trapping mechanism. Structure-activity relationship studies have been instrumental in elucidating the key structural features required for its biological activity, paving the way for the design of more potent and specific analogs. The critical importance of the C17-side chain and the tunability of the C3 position have been well-established. Furthermore, the successful development of non-steroidal scaffolds opens up new avenues for chemical diversification and optimization of this promising FGF trap. This technical guide provides a solid foundation for researchers aiming to further explore the therapeutic potential of this compound and its derivatives in FGF-dependent cancers.
The Core of FGF/FGFR Inhibition: A Technical Guide to NSC12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway through ligand overexpression, receptor amplification, or mutations is a known driver in various malignancies. Consequently, the FGF/FGFR axis represents a compelling target for anticancer therapeutic development. NSC12 has emerged as a promising small molecule inhibitor that functions as a pan-FGF trap, effectively sequestering FGF ligands and preventing their interaction with FGFRs. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is an orally available, pan-FGF trap that directly binds to various FGF ligands, thereby inhibiting the formation of the FGF-FGFR signaling complex. Unlike many FGFR inhibitors that target the intracellular tyrosine kinase domain, this compound acts extracellularly. This mechanism allows it to bypass resistance mechanisms associated with kinase domain mutations. Structural studies have indicated that this compound, a pregnenolone derivative, interacts with a region on the FGF molecule that is crucial for FGFR binding.[1] This interaction does not interfere with the binding of FGFs to heparin or heparan sulfate proteoglycans (HSPGs), which are essential for the formation of the ternary FGF-FGFR-HSPG signaling complex. By sequestering FGFs, this compound effectively blocks the initial step of receptor dimerization and subsequent transphosphorylation, leading to the inhibition of downstream signaling cascades.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and its derivatives.
| Ligand | Binding Affinity (Kd) | Method | Reference |
| FGF2 | ~51 µM | Not Specified | [2] |
| FGF2 | ~40 µM | Surface Plasmon Resonance | [3] |
| FGF3 | 16 - 120 µM | Not Specified | [2] |
| FGF4 | 16 - 120 µM | Not Specified | [2] |
| FGF6 | 16 - 120 µM | Not Specified | [2] |
| FGF8 | 16 - 120 µM | Not Specified | [2] |
| FGF16 | 16 - 120 µM | Not Specified | [2] |
| FGF18 | 16 - 120 µM | Not Specified | [2] |
| FGF20 | 16 - 120 µM | Not Specified | [2] |
| FGF22 | 16 - 120 µM | Not Specified | [2] |
Table 1: Binding Affinity of this compound for FGF Ligands. This table presents the dissociation constants (Kd) of this compound for various FGF isoforms. The data indicates that this compound is a broad-spectrum FGF inhibitor.
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| NCI-H1581 | Lung Squamous Cell Carcinoma | 2.6 µM | Cell Proliferation Assay | [4] |
| H295R | Adrenocortical Carcinoma | 2 - 7 µM | Cell Growth and Survival Assay | [5] |
| MUC-1 | Adrenocortical Carcinoma | 2 - 7 µM | Cell Growth and Survival Assay | [5] |
| HT-1080 | Fibrosarcoma | Concentration-dependent reduction in viability | Cell Proliferation Assay | [6] |
| MM.1S | Multiple Myeloma | 6 µM (used for signaling studies) | Viable Cell Counting | [7] |
| B16-LS9 | Melanoma | Concentration-dependent reduction in proliferation | Cell Proliferation Assay | [8] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative effects.
Experimental Protocols
FGF Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the methodology to determine the binding affinity of this compound to FGF ligands using SPR.
Objective: To quantify the dissociation constant (Kd) of the this compound-FGF interaction.
Materials:
-
BIAcore X-100 instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human FGF2
-
This compound and its derivatives
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer: PBS with 0.05% Tween 20 and 3% DMSO
-
This compound solutions at various concentrations (e.g., 5.3 to 150 µM)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a standard amine coupling procedure with EDC/NHS.
-
Ligand Immobilization: Immobilize recombinant human FGF2 onto the activated sensor chip surface to a target density.
-
Binding Analysis:
-
Inject a series of this compound concentrations over the FGF2-coated sensor chip surface.
-
Use a flow rate of 30 µL/min for an association phase of 4 minutes, followed by a dissociation phase of 10 minutes with running buffer.
-
Record the change in resonance units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the FGF2-immobilized surface signal to correct for non-specific binding.
-
Determine the equilibrium (plateau) response values from the sensorgrams for each this compound concentration.
-
Fit the equilibrium response data to a 1:1 Langmuir binding model to calculate the dissociation constant (Kd).[3]
-
FGFR Phosphorylation Assay: Western Blot
This protocol details the procedure to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.
Objective: To determine if this compound inhibits the activation of FGFR.
Materials:
-
FGF-dependent cancer cell line (e.g., MM.1S, NCI-H1581)
-
This compound
-
Cell lysis buffer (e.g., NP-40 lysis buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-FGFR (e.g., pan-phospho-FGFR or specific phospho-sites like Tyr653/654)
-
Anti-total FGFR
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for a defined period (e.g., 6-24 hours) if assessing ligand-stimulated phosphorylation.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 3-6 hours).[7]
-
For stimulated conditions, add an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total FGFR and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-FGFR signal to the total FGFR signal and the loading control.
-
In Vivo Antitumor Activity: Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., HT-1080 fibrosarcoma, MM.1S multiple myeloma)[6][7]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 7.5 mg/kg) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) according to a defined schedule (e.g., every other day).[6][7]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (width)² x length / 2).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise and weigh the tumors.
-
Tumor tissues can be processed for further analysis, such as Western blotting for target engagement or immunohistochemistry for proliferation and apoptosis markers.
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.
-
FGF/FGFR Signaling Pathway and this compound Inhibition
The FGF/FGFR signaling cascade is initiated by the binding of an FGF ligand to its cognate FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins such as FRS2, which in turn recruit other signaling molecules like Grb2 and SOS, ultimately activating downstream pathways including the Ras-MAPK and PI3K-Akt pathways. These pathways regulate gene expression related to cell proliferation, survival, and differentiation. This compound acts as an FGF trap, preventing the initial ligand-receptor binding and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This compound represents a novel and promising strategy for targeting the FGF/FGFR signaling axis in cancer. Its unique extracellular mechanism of action as a pan-FGF trap offers potential advantages over traditional tyrosine kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar FGF-trapping molecules. Continued research into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its translation into clinical applications.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new xenograft model of myeloma bone disease demonstrating the efficacy of human mesenchymal stem cells expressing osteoprotegerin by lentiviral gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Modeling the Bone Marrow Niche in Multiple Myeloma: From 2D Cultures to 3D Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the antitumor activity of interleukin-12 by targeted delivery to neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12: A Pan-FGF Trap for the Inhibition of Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis is a key driver of angiogenesis. NSC12, a small molecule, has emerged as a potent pan-FGF trap, effectively inhibiting the interaction between FGFs and their receptors. This guide provides an in-depth technical overview of the role of this compound in blocking angiogenesis, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction
The FGF/FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] In the context of cancer, aberrant activation of this pathway is a significant contributor to tumor-induced angiogenesis, providing tumors with the necessary blood supply for growth and dissemination.[2] this compound is a novel, orally available small molecule that acts as an extracellular trap for various FGF ligands.[3] By sequestering FGFs, this compound prevents their binding to FGFRs, thereby inhibiting downstream signaling and exerting potent anti-angiogenic and anti-tumor effects.[4] This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the mechanism of action of this compound and its evaluation as an anti-angiogenic agent.
Mechanism of Action: FGF Trapping
This compound functions by directly binding to multiple FGF ligands, including FGF2, a key pro-angiogenic factor.[3] This interaction physically obstructs the binding of FGFs to their cognate receptors on the surface of endothelial cells. The sequestration of FGFs by this compound effectively neutralizes their biological activity, leading to the inhibition of FGFR activation and the subsequent downstream signaling cascades that promote angiogenesis.
Signaling Pathway
The binding of FGF to its receptor (FGFR) in the presence of heparan sulfate proteoglycans (HSPG) leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and promote endothelial cell proliferation, migration, and survival – all key processes in angiogenesis. This compound, by trapping FGF, prevents the initial ligand-receptor interaction, thus blocking the entire downstream signaling cascade.
Caption: Mechanism of this compound action in blocking the FGF/FGFR signaling pathway.
Quantitative Data
The efficacy of this compound in inhibiting key processes related to angiogenesis has been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Cell Proliferation by this compound
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT-1080 | Human Fibrosarcoma | ~5.2 | 24 | [4] |
| HT-1080 | Human Fibrosarcoma | ~3.2 | 48 | [4] |
| H1581 | Human Lung Squamous Cell Carcinoma | 2.6 | 48 | [5] |
| KMS-11 | Human Multiple Myeloma | Not specified | Not specified | [6] |
| RPMI8226 | Human Multiple Myeloma | Not specified | Not specified | [6] |
Table 2: Binding Affinity and Receptor Interaction Inhibition
| Parameter | Value | Target | Reference |
| ID50 | ~30 µM | Inhibition of FGF2 binding to FGFR | [3] |
| Kd | ~16 - 120 µM | Binding to various FGFs (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol:
-
Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Visualization and Quantification: Visualize tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneous Matrigel plug.
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin (10 units/mL) and FGF2 (150 ng/mL). Add this compound at the desired concentration to the treatment group mixture. Keep a vehicle control group.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).
-
Incubation Period: Allow the Matrigel plugs to solidify and for angiogenesis to occur over a period of 7-14 days.
-
Plug Excision and Analysis: Euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Caption: Workflow for the in vivo Matrigel plug assay.
Western Blot for FGFR Phosphorylation
This technique is used to assess the phosphorylation status of FGFR, a direct indicator of its activation.
Protocol:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluency. Starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FGFR (e.g., rabbit anti-p-FGFR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising anti-angiogenic agent with a well-defined mechanism of action as a pan-FGF trap. The data presented in this guide demonstrate its ability to inhibit FGF/FGFR signaling and key angiogenic processes both in vitro and in vivo. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other FGF-targeting compounds in the context of cancer and other angiogenesis-dependent diseases. Further studies are warranted to fully elucidate the clinical utility of this compound in oncology.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effect of NSC12 on Tumor Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap, effectively inhibiting the interaction between FGFs and their receptors (FGFRs).[1][2] This inhibitory action disrupts the FGF/FGFR signaling axis, a critical pathway implicated in tumor cell proliferation, angiogenesis, and survival.[3][4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound across a range of FGF-dependent cancer cell lines, both in vitro and in vivo.[5][6] This document provides a comprehensive technical guide on the effects of this compound on tumor cell proliferation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Mechanism of Action
This compound acts as an extracellular trap for various FGF ligands, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[1] By binding to these growth factors, this compound prevents their interaction with FGFRs, thereby inhibiting receptor activation and downstream signaling.[1][3] This disruption of the FGF/FGFR axis leads to the suppression of key intracellular signaling cascades, such as the MAPK and PI3K-Akt pathways, which are pivotal for promoting cell proliferation and survival.[4] The inhibitory effect of this compound is specific to FGF-dependent signaling, as it does not affect the interaction of FGF2 with heparin or heparan sulfate proteoglycans (HSPGs).[1]
Quantitative Data on Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| KATO III | Gastric Cancer | Not explicitly an IC50, but optimal dose for inhibition was 1.0 or 3.0 µM | 72 | [1] |
| B16-LS9 | Melanoma | Concentration-dependent inhibition observed, specific IC50 not stated | 24 | [6] |
| 92.1 | Uveal Melanoma | 15 µM used for apoptosis and adhesion assays | 2-12 | [7][8] |
| Mel270 | Uveal Melanoma | 15 µM used for apoptosis and adhesion assays | 2-12 | [7][8] |
| Mel285 | Uveal Melanoma | 15 µM used for apoptosis assays | 12 | [8] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Effective in blocking proliferation | Not specified | [3] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Effective in inhibiting cell proliferation | Not specified | [2] |
Impact on Cell Cycle and Apoptosis
This compound has been shown to induce cell cycle arrest and apoptosis in tumor cells. Treatment with this compound leads to a reduction in the S phase of the cell cycle in most tumor cell lines studied.[1] In uveal melanoma cell lines, this compound treatment resulted in the cleavage of PARP and caspase-3, key markers of apoptosis.[8] Cytofluorimetric analysis confirmed the induction of apoptosis in Mel285 and 92.1 cells following treatment with 15 µM this compound for 12 hours.[8]
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., KATO III) are plated at a density of 1 x 10^4 cells/well in 96-well plates in RPMI medium supplemented with 1% FBS.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound (e.g., 1.0 or 3.0 µM) in the presence or absence of FGFs (e.g., 30 ng/ml).
-
Incubation: The cells are incubated for 72 hours.
-
MTT Addition: MTT reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The optical density (OD) is measured using a plate reader to determine cell viability.[1]
Western Blot Analysis for FGFR Phosphorylation
-
Cell Treatment: Cells (e.g., B16-LS9) are treated with increasing concentrations of this compound for a specified duration (e.g., 12 hours).
-
Protein Extraction: Whole-cell lysates are prepared using appropriate lysis buffers.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR1 and FGFR3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Apoptosis Analysis (Cytofluorimetry)
-
Cell Treatment: Uveal melanoma cells (e.g., Mel285, 92.1) are treated with this compound (e.g., 15 µM) for a specified time (e.g., 12 hours).
-
Cell Harvesting: Adherent and non-adherent cells are collected.
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[8]
Signaling Pathways and Experimental Visualizations
This compound Mechanism of Action
Caption: this compound acts as an FGF trap, preventing ligand-receptor interaction.
Experimental Workflow for Cell Proliferation Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NSC12: A Comprehensive Technical Guide on a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a promising steroidal derivative that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant potential as an anticancer agent. By binding to FGFs, this compound effectively disrupts the interaction between FGFs and their receptors (FGFRs), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have shown its efficacy in various cancer models, including uveal melanoma, multiple myeloma, and lung cancer. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative data from preclinical evaluations, and detailed experimental protocols to facilitate further research and development.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in the progression of numerous cancers. This compound has emerged as a novel therapeutic candidate that targets this pathway. It acts as an extracellular trap for FGFs, primarily FGF2, preventing the formation of the FGF-FGFR complex and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K-Akt pathways. This inhibitory action leads to reduced tumor cell proliferation and survival.
Mechanism of Action
This compound functions by directly binding to FGF ligands, which sterically hinders their ability to bind to Fibroblast Growth Factor Receptors (FGFRs). This interruption of the FGF-FGFR signaling axis is the primary mechanism behind this compound's anticancer effects. The downstream consequences of this inhibition include the downregulation of proliferative and pro-survival signals.
Quantitative Preclinical Data
The anticancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined in several cancer cell lines using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Mel285 | Uveal Melanoma | 6.0 - 8.0 | [1] |
| Mel270 | Uveal Melanoma | 6.0 - 8.0 | [1] |
| 92.1 | Uveal Melanoma | 6.0 - 8.0 | [1] |
| OMM2.3 | Uveal Melanoma | 6.0 - 8.0 | [1] |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in a multiple myeloma xenograft model.
| Animal Model | Cell Line | Treatment | Outcome | Citation |
| SCID beige mice | MM.1S | 7.5 mg/kg this compound (i.p. every other day for 4 weeks) | Significant reduction in tumor burden as measured by bioluminescence imaging. | [2] |
Target Modulation: Inhibition of FGFR Signaling
Western blot analysis was used to quantify the effect of this compound on the phosphorylation of key proteins in the FGF signaling pathway.
| Cell Line | Treatment | Protein | Change in Phosphorylation | Citation |
| Mel285, 92.1, Mel270, OMM2.3 | 15 µM this compound (3h) | FGFR1, FGFR3, FRS2, ERK1/2 | Significant decrease observed (qualitative) | [3] |
| MM.1S | 6 µM this compound | FGFR1, FGFR3 | Significant decrease observed (qualitative) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Mel285, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Western Blot Analysis
This protocol details the procedure for assessing the impact of this compound on protein phosphorylation in the FGF signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Cancer cell line (e.g., MM.1S)
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween80 in saline)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously or intravenously inject a suspension of cancer cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection). Administer vehicle to the control group.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
For luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
FGF2-FGFR1 Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes a method to quantify the direct binding of this compound to FGF2 and its interference with the FGF2-FGFR1 interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human FGFR1 and FGF2 proteins
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize FGFR1 onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a solution of FGF2 over the sensor surface to establish a baseline binding signal.
-
To assess direct binding, inject different concentrations of this compound over the sensor surface and measure the change in response units (RU).
-
To assess the inhibition of the FGF2-FGFR1 interaction, pre-incubate FGF2 with varying concentrations of this compound and then inject the mixture over the FGFR1-coated sensor surface.
-
Measure the reduction in the binding signal of FGF2 to FGFR1 in the presence of this compound.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the data to determine the binding affinity (KD) of this compound to FGF2 and its inhibitory constant (Ki) for the FGF2-FGFR1 interaction.
Conclusion
This compound represents a promising new strategy in cancer therapy by targeting the FGF/FGFR signaling axis. Its ability to act as a pan-FGF trap has been demonstrated to effectively inhibit tumor growth in various preclinical models. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, optimizing its delivery, and exploring its potential in combination therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of NSC12, a Pan-FGF Trap
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. It effectively inhibits the interaction between FGFs and their receptors (FGFRs), playing a crucial role in tumor progression, angiogenesis, and metastasis.[1][2] By binding directly to various FGF isoforms, this compound prevents the formation of the FGF-FGFR signaling complex, thereby inhibiting the activation of downstream pathways critical for cancer cell proliferation and survival.[3][4] These application notes provide detailed protocols for the in vitro characterization of this compound's biological activity.
Mechanism of Action
This compound acts as an extracellular trap for FGFs. It binds to multiple FGF isoforms, including FGF2, and sterically hinders their interaction with FGFRs. This disruption prevents receptor dimerization and subsequent trans-autophosphorylation, which is the initial step in the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[5][6]
Data Presentation
Table 1: Binding Affinity of this compound for FGF Isoforms
| FGF Isoform | Dissociation Constant (Kd) |
| FGF2 | ~30 µM |
| FGF3 | ~16 µM |
| FGF8 | ~19 µM |
| FGF22 | ~27 µM |
| FGF20 | ~29 µM |
Data sourced from cell-free assays.[3]
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | ~6 µM |
| KATO III | Gastric Cancer | 1-3 µM |
| Mel285, 92.1, Mel270 | Uveal Melanoma | ~15 µM |
IC50 values are dependent on the specific cell line and assay conditions.[3][6][7]
Signaling Pathway
Caption: Mechanism of action of this compound on the FGF signaling pathway.
Experimental Protocols
Western Blot Analysis of FGFR Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.
Materials:
-
Cancer cell lines (e.g., MM.1S, KATO III)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human FGF2
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Stimulate cells with FGF2 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.[8]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-FGFR (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total FGFR as a loading control.
-
Quantify band intensities using densitometry software.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of medium containing the desired concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubate at room temperature for 15 minutes in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Unstained cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
-
Creating the Wound:
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing this compound or vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique measures the binding kinetics and affinity between this compound and FGF in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human FGF2
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize FGF2 onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the FGF2-immobilized surface.
-
Monitor the binding events in real-time as a change in response units (RU).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
References
- 1. Scratch Wound Healing Assay [en.bio-protocol.org]
- 2. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. benchchem.com [benchchem.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for NSC12 Treatment in FGF-Dependent Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGF receptor (FGFR) axis through mechanisms like gene amplification, mutations, or chromosomal translocations is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1][3] NSC12 is an orally available, small-molecule pan-FGF trap designed to inhibit the FGF signaling pathway.[4][5] It functions by binding to FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and subsequent activation of downstream oncogenic signaling cascades such as the Ras-Raf-MAPK and PI3K-AKT pathways.[6][7][8] Preclinical studies have demonstrated the anti-tumor activity of this compound in several FGF-dependent cancer models, including uveal melanoma, lung cancer, and multiple myeloma.[4][5][8]
These application notes provide a comprehensive overview of the in vitro and in vivo effects of this compound on FGF-dependent tumor models, along with detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Mel285, Mel270, 92.1, OMM2.3 | Uveal Melanoma | Proliferation | IC50 | 6-8 µM | Significant impairment of cell proliferation | [6] |
| 92.1, Mel270 | Uveal Melanoma | Adhesion | - | 15 µM | Time-dependent effect on cell adhesion | [9] |
| 92.1, Mel270 | Uveal Melanoma | Apoptosis | - | 15 µM | Increased apoptosis in this compound-sensitive cells | [9] |
| HT-1080 | Fibrosarcoma | Proliferation | % Viable Cells | Increasing concentrations | Dose-dependent decrease in cell viability | [10] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Proliferation | - | Not specified | Inhibition of cell proliferation | [4] |
| Multiple Myeloma (MM) Cells | Multiple Myeloma | Proliferation | - | Not specified | Inhibition of FGF-dependent cell proliferation | [5][10] |
In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Treatment Dose | Administration Route | Endpoint | Result | Reference |
| HT-1080 Xenograft | Fibrosarcoma | 7.5 mg/kg | Not specified | Tumor Volume and Weight | Significant reduction in tumor growth | [10] |
| Murine and Human Lung Cancer Xenografts | Lung Cancer | Not specified | Oral | Tumor Growth | Inhibition of tumor growth | [4] |
| Uveal Melanoma (UM) Models | Uveal Melanoma | Not specified | Not specified | Tumor Growth | Hampered tumor growth | [8] |
| Multiple Myeloma (MM) Xenograft | Multiple Myeloma | Not specified | Not specified | Tumor Growth | Slowed MM growth | [5][10] |
Signaling Pathways and Experimental Workflows
FGF Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting the FGF signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound```dot
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in FGF-dependent cancer cell lines.
Materials:
-
FGF-dependent cancer cell lines (e.g., 92.1, Mel270, HT-1080)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of FGF Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the FGF signaling pathway.
Materials:
-
FGF-dependent cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 6, 16, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an FGF-dependent xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
FGF-dependent cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 7.5 mg/kg) or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily or 5 days a week).
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis or snap-frozen for western blot analysis as described in Protocol 2.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound represents a promising therapeutic agent for the treatment of FGF-dependent tumors. The data and protocols presented herein provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound. The provided methodologies can be adapted to various FGF-driven cancer models to expand our understanding of this novel FGF-trap and its potential clinical applications.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of NSC12, a Pan-FGF Trap
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for NSC12, an orally available pan-Fibroblast Growth Factor (FGF) trap. This compound inhibits the interaction between FGF ligands and their receptors (FGFR), a key signaling pathway implicated in tumor growth, angiogenesis, and metastasis.[1][2][3] The following protocols for in vitro and in vivo studies are intended to facilitate the evaluation of this compound's therapeutic potential in FGF-dependent cancer models.
Introduction to this compound
This compound is a small molecule that acts as a multi-FGF trap by binding to various FGF family members, thereby preventing their interaction with FGFRs.[1] This blockade of FGF/FGFR signaling leads to the inhibition of downstream pathways, such as the MAPK and PI3K-Akt cascades, which are crucial for cell proliferation and survival.[4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including multiple myeloma and lung cancer, by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[3][5][6]
In Vitro Efficacy Studies
A series of in vitro assays are essential to characterize the cellular effects of this compound. These assays are designed to assess its impact on cell viability, proliferation, apoptosis, and the inhibition of the FGF signaling pathway.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines.
Recommended Cell Lines:
-
FGF-dependent lines: KATO III (gastric carcinoma), KMS-11 (multiple myeloma), or other cell lines with known FGF/FGFR pathway activation.[1][5]
-
FGF-independent lines (as negative controls): HCC827 (EGFR-mutant lung cancer) or other lines not driven by FGF signaling.[1]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in their respective growth media and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| KATO III | [Insert experimentally determined value] |
| KMS-11 | [Insert experimentally determined value] |
| HCC827 | [Insert experimentally determined value] |
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | [Value] |
| This compound (2x IC50) | [Value] | [Value] | [Value] |
Western Blot Analysis of FGFR Signaling
Objective: To confirm the inhibitory effect of this compound on the FGF/FGFR signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-4 hours) with or without FGF2 stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation:
| Target Protein | Vehicle Control | This compound Treatment | % Inhibition |
| p-FGFR | [Densitometry Value] | [Densitometry Value] | [Calculated Value] |
| p-ERK1/2 | [Densitometry Value] | [Densitometry Value] | [Calculated Value] |
| p-Akt | [Densitometry Value] | [Densitometry Value] | [Calculated Value] |
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the anti-tumor efficacy of this compound in a physiological context. Xenograft models using human cancer cell lines are commonly employed.
Xenograft Tumor Model
Objective: To assess the in vivo anti-tumor activity of this compound.
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally or via intraperitoneal injection at predetermined doses and schedules.[1] The vehicle control group should receive the corresponding vehicle solution.
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemistry (IHC) to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31), as well as for Western blot analysis of the FGFR pathway.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | N/A |
| This compound (Dose 1) | [Value] | [Calculated Value] |
| This compound (Dose 2) | [Value] | [Calculated Value] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy studies.
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NSC12 Binding to FGF2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 2 (FGF2), a member of the FGF family, is a critical signaling protein involved in a wide array of biological processes, including cell growth, differentiation, and angiogenesis.[1][2] Dysregulation of the FGF2 signaling pathway is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[3][4] NSC12 is a small molecule identified as a pan-FGF trap, capable of binding to FGFs and inhibiting their interaction with FGF receptors (FGFRs).[5][6][7][8] Specifically, this compound has been shown to interfere with the binding of FGF2 to its receptor, FGFR1, with a reported dissociation constant (Kd) of approximately 51 µM.[9] This document provides detailed application notes and protocols for the quantitative measurement of the binding interaction between this compound and FGF2.
Molecular Characteristics
This compound: this compound is a pregnenolone derivative that functions as an extracellular trap for FGF2.[7] It inhibits the formation of the FGF2-FGFR1 complex without affecting the interaction between FGF2 and heparin or heparan sulfate proteoglycans (HSPGs).[5][9]
FGF2: The FGF2 protein is synthesized in several isoforms due to alternative translation initiation sites, resulting in low molecular weight (LMW) and high molecular weight (HMW) forms.[1][10][11][12] The 18 kDa LMW isoform is predominantly cytoplasmic and can be secreted, while the HMW forms are mainly directed to the nucleus.[1][12] For binding studies, the recombinant 18 kDa isoform of human FGF2 is commonly used.
FGF2 Signaling Pathway Overview
FGF2 exerts its biological effects by binding to and activating FGF receptors (FGFRs), which are receptor tyrosine kinases.[4] This binding is stabilized by HSPGs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades. The primary pathways activated by FGF2 include the RAS/MAP kinase pathway, the PI3K/AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and migration.[4][13][14]
Experimental Protocols
Several biophysical techniques can be employed to measure the binding of this compound to FGF2.[15][16][17][][19] The choice of method will depend on the available instrumentation and the specific parameters to be determined. Below are detailed protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow Overview
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.[20][21][22][23][24] This method allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[23]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human FGF2 (18 kDa isoform)
-
This compound
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation and FGF2 Immobilization:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of FGF2 at 10-50 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Inject the FGF2 solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without FGF2 immobilization to subtract non-specific binding.
-
-
This compound Binding Analysis:
-
Prepare a dilution series of this compound in SPR running buffer. Due to the reported micromolar affinity, concentrations ranging from 1 µM to 200 µM are recommended. A solvent correction may be necessary if DMSO is used to dissolve this compound.
-
Inject the this compound solutions over the FGF2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association time (e.g., 120 seconds) followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Inject a blank (running buffer with the same percentage of DMSO as the this compound samples) for double referencing.
-
-
Surface Regeneration:
-
After each this compound injection cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.5). Ensure the regeneration step does not denature the immobilized FGF2.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[25][26][27][28]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human FGF2 (18 kDa isoform)
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The buffer for both protein and small molecule solutions must be identical to minimize heats of dilution.[28]
Protocol:
-
Sample Preparation:
-
Dialyze the FGF2 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to ensure a precise buffer match. A small amount of DMSO can be used initially to dissolve this compound, but the final concentration of DMSO in both the protein and small molecule solutions must be identical.
-
Degas both the FGF2 and this compound solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the sample cell with FGF2 solution at a concentration of 10-50 µM.
-
Load the injection syringe with this compound solution at a concentration 10-20 times higher than the FGF2 concentration (e.g., 200-1000 µM).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL with a 150-second spacing).
-
-
Titration:
-
Perform the titration experiment. The initial injections will produce larger heat changes as more binding sites are available. The heat change will diminish as the FGF2 becomes saturated with this compound.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Competitive ELISA
A competitive ELISA can be used to measure the ability of this compound to inhibit the binding of FGF2 to its receptor, FGFR1.[29][30][31][32][33] This assay determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well ELISA plates
-
Recombinant human FGFR1 (extracellular domain)
-
Recombinant human FGF2 (18 kDa isoform), biotinylated
-
This compound
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of FGFR1 at 1-2 µg/mL in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate by adding 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare a dilution series of this compound in assay buffer (e.g., PBS with 1% BSA).
-
In each well, add 50 µL of the this compound dilution.
-
Add 50 µL of a fixed concentration of biotinylated FGF2 (the concentration should be at or below its KD for FGFR1, determined in a separate direct binding ELISA).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from the described experiments can be summarized for clear comparison.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Competitive ELISA |
| Binding Affinity (KD) | Directly measured | Directly measured | Can be estimated from IC50 |
| Association Rate (ka) | Directly measured | Not determined | Not determined |
| Dissociation Rate (kd) | Directly measured | Not determined | Not determined |
| Stoichiometry (n) | Can be estimated | Directly measured | Not determined |
| Enthalpy (ΔH) | Not determined | Directly measured | Not determined |
| Entropy (ΔS) | Not determined | Directly measured | Not determined |
| IC50 | Not applicable | Not applicable | Directly measured |
Note: The values presented in the table are for illustrative purposes. Actual experimental results may vary. It is crucial to perform each experiment with appropriate controls and replicates to ensure data accuracy and reproducibility. The reported KD of ~51 µM for this compound binding to FGF2 can serve as a reference for designing concentration ranges in these experiments.[9]
References
- 1. Biological Functions of the Low and High Molecular Weight Protein Isoforms of Fibroblast Growth Factor-2 in Cardiovascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF-2, bFGF, FGF-beta (Fibroglast Growth Factor-2) Protein, basic, Sf9 [neuromics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NSC 12 - Biochemicals - CAT N°: 20117 [bertin-bioreagent.com]
- 10. Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Molecular Weight FGF2 Isoforms Demonstrate Canonical Receptor-Mediated Activity and Support Human Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biophysical methods in drug discovery from small molecule to pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. portlandpress.com [portlandpress.com]
- 25. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 27. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. Protein assay ELISA [qiagen.com]
Troubleshooting & Optimization
Technical Support Center: NSC12 and FGFR1 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected results when using NSC12 to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is not a direct kinase inhibitor. Instead, it functions as a "pan-FGF trap".[1][2][3][4] This means it binds to various Fibroblast Growth Factors (FGFs), preventing them from binding to and activating their receptors, including FGFR1.[1][2] By sequestering the FGF ligands, this compound indirectly inhibits the dimerization and subsequent autophosphorylation of FGFR1.
Q2: I am not observing any inhibition of FGFR1 phosphorylation after treating my cells with this compound. What are the possible reasons?
A2: There are several potential reasons why you might not be seeing the expected inhibition of FGFR1 phosphorylation:
-
Cell Line Dependency: The efficacy of this compound is dependent on the cell line's reliance on FGF signaling. This compound is effective in FGF-dependent cancer cell lines but has no inhibitory effect on FGF-independent cancer cells.[1][5]
-
Constitutive FGFR1 Activation: If your cell line harbors a mutation that leads to ligand-independent, constitutive activation of FGFR1, an FGF trap like this compound will not be effective at inhibiting its phosphorylation.[6]
-
Incorrect Stereoisomer: this compound exists as a pair of diastereoisomers, and only one of these is active as an FGF trap.[2] Using the inactive isomer will result in a lack of inhibition.
-
Suboptimal Experimental Conditions: The concentration of this compound and the duration of treatment are critical. Insufficient concentration or treatment time may not be enough to sequester the available FGF ligands effectively.
-
Activation of Alternative Pathways: Cancer cells can develop resistance to FGFR inhibitors by activating other receptor tyrosine kinases (RTKs) and downstream signaling pathways like RAS-RAF-ERK and PI3K-AKT-mTOR, which can bypass the need for FGFR1 signaling.[7]
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have reported using concentrations ranging from 1.0 µM to 15 µM.[1][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: Treatment times in published studies have ranged from a few hours to 48 hours.[9] A time-course experiment is advisable to determine the optimal duration for observing the inhibition of FGFR1 phosphorylation in your experimental setup.
Troubleshooting Guide
If you are not observing the expected inhibition of FGFR1 phosphorylation with this compound, follow these troubleshooting steps:
Step 1: Verify the Mechanism of Action and Experimental System
-
Confirm FGF-Dependency: Ensure your cell line is dependent on FGF signaling for FGFR1 activation. You can test this by stimulating serum-starved cells with an FGF ligand (e.g., FGF2) and observing an increase in FGFR1 phosphorylation. This compound should be able to block this induced phosphorylation.
-
Check for Constitutive Activation: Investigate if your cell line has any known activating mutations in FGFR1 that would make it ligand-independent.
Step 2: Check the Reagent and Experimental Protocol
-
Confirm this compound Isomer: Verify with your supplier that you have the active diastereoisomer of this compound.[2]
-
Optimize this compound Concentration: Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to identify the effective concentration for your cell line.
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to find the optimal incubation time.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation.
Step 3: Analyze the Western Blotting a Procedure
-
Positive and Negative Controls: Include appropriate controls in your Western blot. A positive control would be cells stimulated with an FGF ligand, and a negative control would be untreated or vehicle-treated cells.
-
Antibody Validation: Use a validated antibody specific for the phosphorylated form of FGFR1 at the correct tyrosine residues (e.g., Tyr653/654).
-
Loading Control: Always probe for total FGFR1 and a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the phospho-FGFR1 signal.
Data Presentation
Table 1: Troubleshooting Summary for Lack of this compound-mediated Inhibition of FGFR1 Phosphorylation
| Potential Cause | Recommended Action |
| Cell Line is FGF-Independent | Test the effect of this compound in a known FGF-dependent cell line as a positive control. |
| Constitutive FGFR1 Activation | Sequence the FGFR1 gene in your cell line to check for activating mutations. Consider using a direct FGFR1 kinase inhibitor instead of an FGF trap. |
| Inactive this compound Isomer | Contact the supplier to confirm the stereochemistry of the compound. |
| Suboptimal Concentration | Perform a dose-response experiment with a range of this compound concentrations. |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal treatment duration. |
| Reagent Instability | Prepare fresh this compound solutions for each experiment. |
| Western Blotting Issues | Optimize your Western blotting protocol, including antibody concentrations and incubation times. Ensure the use of appropriate controls. |
| Bypass Signaling Pathways | Investigate the activation status of other RTKs (e.g., EGFR, MET) and downstream pathways (e.g., AKT, ERK). |
Experimental Protocols
Western Blotting for FGFR1 Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal FGFR1 phosphorylation, you can serum-starve the cells for 12-24 hours before treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration. If investigating FGF-dependent phosphorylation, stimulate with a recombinant FGF ligand (e.g., 30 ng/mL FGF2) for the last 10-15 minutes of the this compound treatment.[1][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FGFR1 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11][12]
-
Stripping and Re-probing: After imaging, you can strip the membrane and re-probe for total FGFR1 and a loading control.
-
Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-FGFR1 signal to the total FGFR1 signal.[11]
Mandatory Visualizations
Caption: The FGFR1 signaling pathway and the inhibitory mechanism of this compound.
Caption: A troubleshooting workflow for experiments where this compound fails to inhibit FGFR1 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving NSC12 Solubility for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the fibroblast growth factor (FGF) trap, NSC12. Given its hydrophobic nature, achieving adequate solubility for in vivo studies is a common challenge. This guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is an orally available, small molecule pan-FGF trap that inhibits the interaction between FGF and its receptor (FGFR), demonstrating promising antitumor activity.[1][2][3][4] Its steroidal-like structure contributes to its poor aqueous solubility, which can hinder its bioavailability and efficacy in in vivo models. Therefore, appropriate formulation strategies are crucial for reliable and reproducible results.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are effective solvents for dissolving this compound. It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which will reduce the solubility of hydrophobic compounds like this compound.[1]
Q3: Can this compound be administered orally?
A3: Yes, this compound is orally available.[1][2][3] For oral administration, it is often prepared as a homogeneous suspension. A common vehicle for this is carboxymethylcellulose sodium (CMC-Na) in water.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an extracellular FGF trap.[4] It binds to various FGF ligands, preventing them from interacting with their cell surface receptors (FGFRs). This inhibition of the FGF/FGFR signaling axis blocks downstream pathways, such as the MAPK and PI3K-Akt pathways, which are critical for tumor cell proliferation, survival, angiogenesis, and metastasis.[5][6]
Troubleshooting Guide
Problem 1: this compound precipitates out of solution upon addition of aqueous buffer or media.
-
Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution after dilution.
-
Solution:
-
Increase the proportion of the co-solvent in the final formulation. However, be mindful of potential solvent toxicity in the animal model.
-
Consider using a surfactant, such as Tween® 80 or Cremophor® EL, in the formulation to improve the stability of the solution.
-
For in vivo injections, a formulation containing a combination of DMSO, PEG300, and Tween® 80 is recommended to ensure solubility upon administration.[1]
-
Problem 2: The prepared this compound formulation is not clearing upon mixing.
-
Possible Cause: The this compound concentration is too high for the chosen solvent system, or the compound has not fully dissolved.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and vortex thoroughly to aid dissolution.
-
Prepare a more dilute stock solution and adjust the final dosing volume accordingly.
-
Ensure that the solvents used are of high purity and anhydrous, particularly DMSO.[1]
-
Problem 3: Observed toxicity or adverse effects in the animal model.
-
Possible Cause: The vehicle itself, particularly at high concentrations of organic co-solvents, may be causing toxicity.
-
Solution:
-
Conduct a pilot study to assess the tolerability of the vehicle in a small group of animals before proceeding with the main experiment.
-
Reduce the concentration of the organic co-solvents to the lowest effective level. The final concentration of DMSO for intravenous administration should ideally be kept low.
-
Consider alternative, less toxic formulation strategies, such as lipid-based formulations or nanosuspensions, for long-term studies.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 10.3 mg/mL | 21.25 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 63 mg/mL |
Table 1: Solubility of this compound in selected organic solvents.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol is adapted from a formulation designed to maintain the solubility of hydrophobic compounds in an aqueous environment suitable for injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile water for injection (ddH₂O)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Accurately weigh the this compound powder and add the appropriate volume of DMSO. Vortex until the compound is completely dissolved. Gentle warming to 37°C can assist in dissolution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 10 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound in this formulation will be 0.5 mg/mL.
-
This formulation should be prepared fresh before each use.
Protocol 2: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Accurately weigh the required amount of this compound powder to achieve the final desired concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the CMC-Na solution.
-
Vortex or sonicate the mixture until a homogenous suspension is formed.
-
This suspension should be mixed well before each administration to ensure uniform dosing.
Visualizations
Caption: Mechanism of action of this compound as an FGF trap.
Caption: Workflow for preparing an injectable this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. researchgate.net [researchgate.net]
NSC12 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC12 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify the mechanism of action and potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a "pan-FGF trap." It functions by binding to Fibroblast Growth Factors (FGFs), primarily FGF2, and preventing them from interacting with their receptors (FGFRs).[1][2][3][4][5] This interference with the FGF/FGFR signaling axis inhibits downstream pathways that promote cell proliferation, survival, and angiogenesis in FGF-dependent cancer cells.[6][7]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines that are dependent on the FGF/FGFR signaling pathway. These include:
-
Multiple Myeloma (MM) cell lines (e.g., KMS-11, OPM-2, RPMI-8226, U-266)[2][6]
-
Uveal Melanoma (UM) cell lines (e.g., 92.1, Mel270, Mel285)[7][8][9]
-
Lung cancer cell lines[3]
Q3: What are the known downstream effects of this compound treatment?
Inhibition of the FGF/FGFR axis by this compound has been shown to induce several downstream effects, including:
-
Proteasomal degradation of the oncoprotein c-Myc.[2]
-
Induction of mitochondrial oxidative stress and DNA damage.[2]
-
Activation of pro-apoptotic proteins such as PARP and caspase-3, leading to apoptosis.[7]
Troubleshooting Guide
Problem 1: I am observing effects that may not be related to FGF/FGFR inhibition. Is this compound known to have off-target effects?
Yes, the original this compound compound (also referred to as compound 1) has a known off-target interaction. Due to its steroidal structure, it can bind to estrogen receptors (ERs).[6][10][11] This may contribute to its anti-proliferative activity in certain contexts. If your cell line is sensitive to estrogen signaling, this could be a confounding factor.
Solution:
-
Use a more specific derivative: A derivative of this compound, compound 25b, has been developed which lacks the 3-hydroxyl group on the steroid nucleus.[6][11] This modification prevents binding to estrogen receptors, making it a more specific inhibitor of the FGF/FGFR system.[6][11]
-
Control for ER-mediated effects: If using the original this compound, consider using an estrogen receptor antagonist in your experimental design to dissect the FGF-dependent versus ER-dependent effects.
-
Cell Line Selection: Be aware of the estrogen receptor status of your cell line when interpreting results.
Problem 2: I am not observing the expected level of apoptosis or cell death in my cell line after this compound treatment.
Possible Causes & Solutions:
-
FGF/FGFR Dependency: Your cell line may not be primarily dependent on the FGF/FGFR signaling pathway for survival. Confirm the expression and activation status of FGFRs in your cell line via Western blot or qPCR.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and time point for your specific cell line. For example, treatments can range from 6 µM for 6 hours to observe effects on FGFR phosphorylation to 15 µM for 24 hours for apoptosis assays.[2][9]
-
Compound Stability: this compound is a small molecule and may have limited stability in culture media over long incubation periods. Consider replenishing the media with fresh this compound for long-term experiments. Stock solutions are typically stored at -80°C for up to 6 months.[1]
Problem 3: I am seeing variability in the anti-proliferative effects of this compound between experiments.
Possible Causes & Solutions:
-
Diastereoisomers: The synthesis of this compound can produce a mixture of diastereoisomers, with only one being the active FGF trap.[3] Ensure you are using a pure, active form of the compound from a reliable supplier.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and passage number can influence the cellular response to treatment. Maintain consistent cell culture practices to ensure reproducibility.
Data Presentation
Table 1: Summary of this compound and Derivative Specificity
| Compound | Target | Known Off-Target | Key Structural Feature for Specificity | Reference |
| This compound (compound 1) | Pan-FGF Trap | Estrogen Receptors | 3-hydroxyl group on steroid nucleus | [6][11] |
| Compound 25b | Pan-FGF Trap | None reported | 3-keto group instead of 3-hydroxyl | [6][11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Phosphorylation
-
Cell Seeding: Plate cells (e.g., KMS-11) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 6 µM) or vehicle control for a specified time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR and total FGFR overnight at 4°C. Also probe for a loading control like GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity and normalize phospho-FGFR levels to total FGFR and the loading control.
Visualizations
Caption: Signaling pathway of this compound and its known off-target effect.
Caption: General experimental workflow for evaluating this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.unibs.it [iris.unibs.it]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NSC12 Degradation in Solution
Welcome to the technical support center for NSC12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound in solution.
Troubleshooting Guide
This guide addresses common problems that may arise during the preparation and use of this compound solutions, focusing on issues related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | This compound Degradation: The compound may have degraded in the stock solution or the final experimental solution. | - Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a powder or a recently prepared concentrated stock for each experiment. - Proper Storage: Store stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1] - Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. |
| Suboptimal Solvent: The choice of solvent can impact the stability of this compound. | - Use High-Quality DMSO: For stock solutions, use anhydrous, high-quality dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2] | |
| Incorrect pH of the Solution: The pH of the experimental buffer or medium can affect the stability of this compound. | - Maintain Optimal pH: While specific pH stability data for this compound is limited, most small molecules are stable in a pH range of 4-8.[3] Ensure your buffers and media are within a physiologically relevant and stable pH range. | |
| Visible precipitate in the solution | Poor Solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation. | - Sonication and Warming: To aid dissolution in DMSO, ultrasonic treatment and warming to 60°C can be employed.[1] - Final Concentration: Ensure the final concentration of this compound in the aqueous experimental medium does not exceed its solubility limit. |
| Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and cause precipitation. | - Serum-Free Conditions: If feasible for your experiment, test the solubility and activity of this compound in serum-free media. | |
| Variability between experimental replicates | Inconsistent Solution Preparation: Pipetting errors or incomplete dissolution can lead to variations in the final concentration of this compound. | - Careful Pipetting: Use calibrated pipettes and ensure complete mixing when preparing dilutions. - Visual Inspection: Visually inspect solutions to ensure there is no precipitate before adding them to your experimental setup. |
| Degradation During Experiment: Long incubation times at 37°C can lead to the degradation of this compound. | - Time-Course Experiments: If long incubation periods are necessary, consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO.[1] For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.
Q2: How should I store my this compound stock solutions?
A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the main factors that can cause this compound to degrade in solution?
A3: The primary factors that can lead to the degradation of small molecules like this compound in solution include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of labile functional groups.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Enzymatic Degradation: In biological systems, enzymes present in serum or cells can metabolize the compound.
Q4: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the reason?
A4: A decrease in the activity of this compound over a prolonged experiment could be due to its degradation in the cell culture medium at 37°C. For long-term experiments, it may be necessary to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.
Q5: How can I check for this compound degradation in my solution?
A5: Detecting degradation typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent this compound compound from its degradation products and allow for their quantification.
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay using MTT
This protocol outlines a method to assess the anti-proliferative activity of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., FGF-dependent cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
Visualizations
This compound Mechanism of Action
This compound acts as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). It binds to FGF2 and prevents it from interacting with its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1). This inhibition of the FGF-FGFR signaling axis disrupts downstream pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action of this compound as an FGF2 trap.
FGF/FGFR Signaling Pathway
The binding of FGF to its receptor (FGFR) initiates a cascade of intracellular signaling events. Key downstream pathways include the RAS-MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K-AKT pathway, which is crucial for cell survival.
Caption: Simplified FGF/FGFR signaling pathway.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical approach to troubleshooting experiments where this compound degradation is suspected.
Caption: Workflow for troubleshooting this compound degradation.
References
Technical Support Center: Overcoming Resistance to NSC12 Treatment
Introduction:
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the targeted therapy NSC12. For the purposes of this guide, this compound is a hypothetical tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR). Resistance to targeted therapies is a significant challenge in cancer treatment.[1][2] This guide offers a structured approach to identifying the mechanisms of resistance and provides detailed experimental protocols to investigate and potentially circumvent these challenges.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A1: Decreased sensitivity to this compound, an EGFR inhibitor, can arise from various acquired resistance mechanisms. The most common causes include:
-
Secondary Mutations in EGFR: A frequent cause of resistance is the emergence of new mutations within the EGFR gene itself, such as the T790M "gatekeeper" mutation, which can alter the drug's binding affinity.[3]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling. A common example is the amplification and activation of the MET proto-oncogene.[3]
-
Downstream Pathway Alterations: Mutations in genes downstream of EGFR, such as in the RAS-RAF-MEK-ERK or PI3K-AKT pathways, can lead to constitutive activation of proliferation and survival signals, rendering the inhibition of EGFR ineffective.[2][4][5]
-
Phenotypic Changes: Some cells may undergo an epithelial-to-mesenchymal transition (EMT), which reduces their reliance on EGFR signaling for survival.[2][3]
Q2: I'm observing high variability in my cell viability assay results with this compound treatment. What could be the issue?
A2: High variability in cell viability assays is a common issue that can obscure the true effect of a compound.[6] Potential causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a frequent source of variability. Ensure you have a homogenous single-cell suspension before plating.[6]
-
Edge Effects: The outer wells of a microplate are prone to increased evaporation, which can affect cell growth and the effective concentration of this compound. It is advisable to either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[6]
-
Drug Solubility and Stability: Ensure that this compound is fully dissolved in its solvent and that the final concentration in the media does not lead to precipitation. Prepare fresh dilutions for each experiment to avoid degradation.[6]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments, as cellular characteristics can change over time in culture.[7]
Q3: My this compound-resistant cell line does not have the T790M mutation or MET amplification. What other resistance mechanisms should I investigate?
A3: In the absence of the most common resistance mechanisms, consider the following possibilities:
-
Activation of Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as AXL or FGFR1, can provide alternative survival signals.[3]
-
Increased Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of this compound.
-
Alterations in Downstream Signaling Components: Investigate the mutational status and activation state of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Non-genetic Mechanisms: Resistance can also be driven by epigenetic changes or a switch in cellular lineage, which may not be detected by standard genomic sequencing.[1][2]
Troubleshooting Guides
Problem: Decreased this compound Efficacy in Cell Viability Assays
This guide provides a step-by-step approach to diagnosing and understanding the loss of this compound efficacy in your cell culture experiments.
| Step | Action | Expected Outcome | Troubleshooting |
| 1. Confirm Resistance | Perform a dose-response experiment with this compound on both the suspected resistant cell line and the parental sensitive cell line. Calculate the half-maximal inhibitory concentration (IC50) for both. | A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line confirms acquired resistance.[3] | If the IC50 shift is minor, the issue might be related to assay variability. Review your cell viability assay protocol for sources of error.[8][9] |
| 2. Investigate On-Target Resistance | Sequence the kinase domain of the EGFR gene (exons 18-21) in both parental and resistant cell lines to check for secondary mutations. | The presence of a mutation like T790M in the resistant line, which is absent in the parental line, indicates on-target resistance. | If no known resistance mutations are found, the resistance mechanism is likely independent of direct target alteration. |
| 3. Assess Bypass Pathway Activation | Use Western blotting to examine the phosphorylation status of key signaling proteins in alternative pathways, such as MET, HER2, and AXL, in the presence and absence of this compound. | Increased phosphorylation of a bypass pathway protein in the resistant cells, especially upon this compound treatment, suggests activation of that pathway. | Ensure your antibodies are specific and validated for the target proteins.[10] Include appropriate positive and negative controls. |
| 4. Analyze Downstream Signaling | Evaluate the phosphorylation levels of key downstream effectors like AKT and ERK in both cell lines with and without this compound treatment. | Persistent phosphorylation of AKT or ERK in the resistant cells despite this compound treatment indicates that downstream signaling remains active. | Use phosphatase inhibitors during sample preparation to preserve phosphorylation states.[11] Normalize phospho-protein levels to the total protein levels.[10][11] |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive | 15 | - |
| Resistant Clone A | 250 | 16.7 |
| Resistant Clone B | 450 | 30.0 |
Table 2: Molecular Characteristics of this compound Sensitive and Resistant Cell Lines
| Cell Line | EGFR T790M Mutation | MET Gene Amplification | p-MET (Y1234/1235) | p-AKT (S473) | p-ERK1/2 (T202/Y204) |
| Parental Sensitive | Absent | Normal | Low | Low | Low |
| Resistant Clone A | Present | Normal | Low | High | High |
| Resistant Clone B | Absent | Amplified | High | High | High |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the activation state of signaling pathways.
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels.[10][11]
Sanger Sequencing of the EGFR Kinase Domain
This protocol is for detecting mutations in the EGFR gene.
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator kit.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any mutations by comparing the resistant cell line sequence to the parental cell line and a reference sequence.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating the mechanisms of this compound resistance.
Caption: Troubleshooting logic for high variability in cell viability assays.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Minimizing NSC12 Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize NSC12 toxicity during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule that acts as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] Its primary mechanism of action is to bind to FGFs, preventing them from forming the HSPG/FGF/FGFR ternary complex required for receptor activation.[3] This inhibition of the FGF/FGFR signaling pathway leads to downstream effects, including the degradation of the oncoprotein c-Myc, increased mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic tumor cell death.
Q2: What are the known in vivo toxicities of this compound?
A2: While some commercial suppliers state that this compound exhibits no systemic toxic effects in vivo, comprehensive public data on the specific toxicity profile of this compound, such as the maximum tolerated dose (MTD) or LD50, is limited.[3] However, as an inhibitor of the FGF/FGFR signaling pathway, this compound may be associated with class-specific on-target toxicities.
Q3: What are the common class-specific toxicities associated with FGFR inhibitors?
A3: FGFR inhibitors are known to cause a range of on-target toxicities due to the physiological roles of FGF signaling in various tissues. Researchers should be vigilant for the following adverse effects:
-
Hyperphosphatemia: A common on-target effect resulting from the inhibition of FGF23 signaling, which regulates phosphate homeostasis.[4][5]
-
Dermatologic Toxicities: Including dry skin, alopecia (hair loss), and hand-foot syndrome.[4]
-
Ocular Toxicities: Such as dry eyes and other corneal issues.[6]
-
Gastrointestinal Toxicities: Commonly presenting as diarrhea, nausea, and decreased appetite.[4][6]
-
Nail Changes: Nails may become brittle, discolored, or lift from the nail bed.[4]
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected Animal Morbidity or Weight Loss | Exceeding the Maximum Tolerated Dose (MTD). | Conduct a dose-range finding study to determine the MTD in your specific animal model and strain. Start with lower doses and escalate gradually while monitoring for signs of toxicity. |
| Off-target toxicity. | Consider using a modified version of this compound. A derivative of this compound lacking the hydroxyl group at the C3 position has been shown to prevent binding to estrogen receptors, potentially reducing off-target effects.[7] | |
| Formulation-related toxicity. | Evaluate the vehicle used for this compound administration. Some vehicles can cause local or systemic toxicity. Test the vehicle alone as a control group. Consider alternative, well-tolerated formulation strategies. | |
| Signs of Hyperphosphatemia (e.g., lethargy, anorexia) | On-target inhibition of FGF23 signaling. | Monitor serum phosphate levels regularly. If hyperphosphatemia is observed, consider a dose reduction or intermittent dosing schedule. A low-phosphate diet may also help manage this side effect.[4] |
| Dermatological Issues (alopecia, skin lesions) | On-target inhibition of FGF signaling in the skin and hair follicles. | For mild skin dryness, apply moisturizers. For more severe issues, a dose reduction may be necessary. Topical treatments like minoxidil have been used to manage alopecia associated with some FGFR inhibitors.[4] |
| Ocular Abnormalities (e.g., squinting, discharge) | On-target effects on corneal and conjunctival tissues. | Perform regular ophthalmic examinations. If ocular toxicities are observed, consider reducing the dose of this compound. |
| Gastrointestinal Distress (diarrhea, poor appetite) | On-target effects on the gastrointestinal tract. | Provide supportive care, such as ensuring adequate hydration and nutrition. Anti-diarrheal medications may be considered after veterinary consultation. A dose reduction or a change in the dosing schedule might be required.[4] |
Quantitative Data Summary
| Adverse Event | Frequency in Patients (All Grades) | Management Strategies |
| Hyperphosphatemia | 60% - 81%[4] | Low-phosphate diet, phosphate-lowering treatments, dose interruption/reduction.[4] |
| Diarrhea | 20% - 50%[4] | Dietary modification (low-fat, low-phosphate), anti-diarrheal medication, hydration.[4] |
| Stomatitis/Dry Mouth | Common | Good oral hygiene, saliva stimulants.[4] |
| Alopecia | Common | Topical minoxidil.[4] |
| Hand-Foot Syndrome | 5% - 20%[4] | Moisturizers, topical steroids, avoidance of exacerbating factors.[4] |
| Nail Changes | Common | Gentle nail care.[4] |
| Dry Skin | Common | Frequent moisturizing with unscented preparations.[4] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice).
-
Grouping: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Escalation: Begin with a low dose of this compound (e.g., 10 mg/kg) administered orally. Escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
Administration: Administer this compound daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Formulation Preparation and Vehicle Selection
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., corn oil, 0.5% methylcellulose, PEG400).
-
Vehicle Toxicity Study: Before initiating the main study, administer the selected vehicle to a small cohort of animals for the same duration and route as planned for the this compound study to ensure it is well-tolerated.
-
Formulation Preparation:
-
For a suspension, weigh the required amount of this compound and wet it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Prepare fresh formulations regularly, depending on the stability of this compound in the chosen vehicle.
-
Visualizations
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Prevention and treatment of FGFR inhibitor-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12 stability issues in long-term storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of NSC12 during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store this compound as a solid (lyophilized powder) in a cool, dry, and dark place. Stock solutions should be stored at low temperatures to minimize degradation.
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the storage temperature. Based on general guidelines for small molecule inhibitors, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound may have come out of solution. This can be due to improper storage, solvent evaporation, or exceeding the solubility limit. Refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and introduce variability in your experiments. Prepare small, single-use aliquots of your stock solution to maintain its integrity.
Q5: How can I check if my stored this compound is still active?
A5: The bioactivity of this compound can be assessed by performing a dose-response experiment in a relevant cell-based assay, such as an FGF-dependent cell proliferation assay. Compare the results obtained with the stored compound to those from a freshly prepared solution or a previously validated batch.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Stock Solution
Possible Causes:
-
The storage temperature was not low enough.
-
The solvent has evaporated over time, increasing the compound's concentration beyond its solubility limit.
-
The solution underwent multiple freeze-thaw cycles.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the vial for any visible particles or cloudiness.
-
Gentle Warming: Warm the solution to room temperature or briefly in a 37°C water bath to see if the precipitate redissolves. Gentle vortexing can also aid in this process.
-
Solubility Check: If the precipitate does not redissolve, it may indicate degradation or insolubility. Consider preparing a fresh stock solution.
-
Preventative Measures: For future use, ensure you are aliquoting the stock solution into single-use vials and storing them at the recommended temperature.
Issue 2: Inconsistent or Reduced Efficacy in Experiments
Possible Causes:
-
Degradation of this compound due to improper long-term storage.
-
Inaccurate concentration of the stock solution after prolonged storage.
-
Repeated freeze-thaw cycles affecting the compound's stability.
Troubleshooting Steps:
-
Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution of this compound from a solid compound.
-
Perform a Quality Control Check: Run a simple in vitro assay to compare the activity of the old stock solution with the freshly prepared one. A significant shift in the IC50 value would indicate a loss of potency.
-
Analytical Validation: For a more rigorous check, the concentration and purity of the stored this compound solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C to 4°C | > 1 year | Store in a desiccator to protect from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw. |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO (Dimethyl sulfoxide)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a UV detector
Methodology:
-
Sample Preparation:
-
At time zero (t=0), dilute the this compound stock solution to a working concentration (e.g., 100 µM) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Store the stock solution under the desired long-term storage conditions (e.g., -20°C or -80°C).
-
At subsequent time points (e.g., 1, 3, and 6 months), thaw an aliquot of the stored stock solution and prepare a sample for HPLC analysis in the same manner as the t=0 sample.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (typically around its absorbance maximum).
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at t=0.
-
A significant decrease in the peak area over time indicates degradation of the compound.
-
The appearance of new peaks may correspond to degradation products.
-
Visualizations
Caption: Mechanism of this compound action in the FGF signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Technical Support Center: Refining NSC12 Delivery Methods for Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the delivery methods of NSC12 for tumor-targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, orally available small molecule that functions as a pan-fibroblast growth factor (FGF) trap.[1] Its primary mechanism of action is to inhibit the interaction between FGF2 and its receptor (FGFR), thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation, angiogenesis, and survival in FGF-dependent cancers.[1][2] It has shown promising antitumor activity in preclinical models of lung cancer and multiple myeloma.[1][3]
Q2: What are the known challenges associated with this compound delivery?
A2: While this compound has the advantage of being orally available, challenges in its experimental application can include issues with solubility in aqueous solutions for in vitro assays and achieving optimal biodistribution to the tumor site with minimal off-target accumulation when developing novel parenteral formulations.[2] One study on a chemically modified version of this compound suggests the original compound might have off-target effects related to estrogen receptor binding.[3]
Q3: Are there any known stability issues with this compound?
A3: The steroidal derivative this compound is described as being orally available, which suggests a degree of stability in biological systems.[1] However, like many small molecules, it may be susceptible to degradation under certain pH, light, or temperature conditions. For a different compound, also identified as NSC-281612, chemical instability in aqueous solutions has been reported, with a half-life of around 24 hours in a pH range of 2-11.[4][5][6] It is crucial for researchers to perform stability studies on their specific this compound formulation.
Q4: What are the recommended starting points for in vivo dosing of this compound?
A4: In murine models, parenteral (intraperitoneal) administration of this compound has been tested at doses ranging from 2.5 to 10 mg/kg.[2] These doses have been shown to significantly decrease tumor weight and vascularization.[2] For novel formulations, it is recommended to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic window.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays
| Potential Cause | Suggested Solution |
| Inherent Hydrophobicity | Prepare a high-concentration stock solution of this compound in an organic solvent such as fresh, moisture-free DMSO.[2] For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Vortexing or using a hot water bath may aid dissolution.[2] |
| Precipitation in Media | Decrease the final concentration of this compound in the assay. If precipitation persists, consider using a solubilizing agent. For a different, poorly soluble compound (NSC-281612), cyclodextrins like (SBE)7m-β-CD and HP-β-CD significantly enhanced solubility.[4] This approach could be explored for this compound. |
| Incorrect Solvent | Ensure the DMSO used is of high quality and anhydrous, as absorbed moisture can reduce solubility.[2] |
Problem 2: Low Efficacy or Inconsistent Results in In Vitro Cell-Based Assays
| Potential Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cancer cell line. Effective concentrations in the low micromolar range (e.g., 1.0 to 3.0 µM) have been reported for some cell lines.[2] |
| Cell Line Insensitivity | Confirm that your chosen cell line is dependent on the FGF signaling pathway. Cell lines that do not rely on this pathway for proliferation or survival will likely be resistant to this compound. |
| Assay Parameters | The observed inhibitory activity of anticancer drugs can be influenced by cell concentration and the type of medium or serum used.[7] Standardize these parameters across experiments to ensure reproducibility. |
| Drug Degradation | Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation in aqueous media over time. |
Problem 3: Low Tumor Accumulation and High Off-Target Biodistribution of Novel this compound Formulations In Vivo
| Potential Cause | Suggested Solution |
| Rapid Clearance | For nanoparticle-based delivery systems, consider surface modification with polyethylene glycol (PEG) to improve blood circulation time and enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[8] |
| Non-specific Uptake | If off-target accumulation is observed in specific organs (e.g., liver, spleen), consider active targeting by conjugating ligands to your delivery vehicle that bind to receptors overexpressed on your target tumor cells.[9][10] |
| Particle Size and Properties | The size and surface charge of nanoparticles can significantly affect their biodistribution.[11] Aim for particle sizes in the range of 50-200 nm for optimal tumor accumulation. Characterize your formulation thoroughly for size, polydispersity, and zeta potential. |
| Tumor Model Variability | Tumor accumulation can vary significantly depending on the tumor type and its location (e.g., subcutaneous vs. orthotopic).[11] Ensure your animal model is appropriate and consider the tumor microenvironment's characteristics. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Binding Data for this compound and Related Compounds
| Compound/Formulation | Assay/Parameter | Cell Line/Target | Result | Reference |
| This compound | Inhibition of FGF2 binding to FGFR | - | ID50 ~30 µM | [2] |
| This compound | Binding Affinity (Kd) | FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 to ~120 µM | [2] |
| This compound | Cell Proliferation Inhibition | KATO III cells | Optimal dose 1.0 or 3.0 µM | [2] |
| HH-N25 (NSC Derivative) | IC50 | Human breast cancer cell lines | 0.045 ± 0.01 to 4.21 ± 0.05 µM | [12] |
| NSC-281612 with HP-β-CD | Apparent Binding Constant | - | 1,486 M⁻¹ | [4] |
| NSC-281612 with (SBE)7m-β-CD | Apparent Binding Constant | - | 2,740 M⁻¹ | [4] |
Table 2: General Nanoparticle Tumor Accumulation Data (for reference)
| Nanoparticle Size | Tumor Model | Tumor Location | Tumor Accumulation (% Recovered Dose) | Reference |
| 55 x 60 nm | A431, SKOV3, 344SQ | Flank | ~15-38% (344SQ), ~3-15% (others) | [11] |
| 80 x 180 nm | A431, SKOV3, 344SQ | Flank | ~15-38% (344SQ), ~3-15% (others) | [11] |
| 80 x 320 nm | A431, SKOV3, 344SQ | Flank | ~15-38% (344SQ), ~3-15% (others) | [11] |
Experimental Protocols
1. Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol is adapted from methodologies used to assess the efficacy of anticancer agents.[2][13]
-
Cell Seeding: Plate cancer cells (e.g., KATO III) in 96-well plates at a density of 1 x 10⁴ cells/well in RPMI medium supplemented with 1% FBS. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (OD) at 595 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Protocol: In Vivo Tumor Xenograft Model and Biodistribution Study
This protocol provides a general framework for evaluating a novel this compound formulation.[2][8][11]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: Administer the this compound formulation (e.g., encapsulated in fluorescently labeled nanoparticles) via intravenous or intraperitoneal injection at a predetermined dose. Include control groups (e.g., free this compound, empty nanoparticles).
-
Biodistribution Analysis (24h post-injection):
-
Humanely euthanize the mice.
-
Perfuse the circulatory system with saline.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Weigh each organ.
-
Quantify the amount of this compound or the delivery vehicle in each organ using an appropriate method (e.g., fluorescence imaging for labeled nanoparticles, LC-MS/MS for the drug).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: this compound inhibits the FGF signaling pathway by trapping FGF2.
Caption: Workflow for developing and testing a novel this compound delivery system.
Caption: Troubleshooting low in vivo efficacy of this compound formulations.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. | Semantic Scholar [semanticscholar.org]
- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative and correlative biodistribution analysis of 89Zr-labeled mesoporous silica nanoparticles intravenously injected into tumor-bearing mice - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Impact of tumor-specific targeting on the biodistribution and efficacy of siRNA nanoparticles measured by multimodality in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to NSC12 and Other FGFR Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC12 and other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed methodologies for crucial experiments to aid in the evaluation of these compounds for research and therapeutic development.
The Fibroblast Growth Factor (FGF) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Its dysregulation through genetic alterations such as mutations, amplifications, and fusions is a known driver in various cancers, making it a key target for therapeutic intervention. This has led to the development of a range of inhibitors targeting this pathway, each with distinct mechanisms and properties.
This guide focuses on this compound, a pan-FGF ligand trap, and compares its performance with several leading FGFR tyrosine kinase inhibitors (TKIs), including erdafitinib, pemigatinib, infigratinib, and futibatinib.
Mechanism of Action: A Tale of Two Strategies
FGFR inhibitors can be broadly categorized into two main classes based on their mechanism of action: ligand traps and tyrosine kinase inhibitors.
This compound: The Pan-FGF Ligand Trap
This compound is an orally available small molecule that functions as a pan-FGF trap.[1][2][3] Unlike inhibitors that target the receptor itself, this compound binds directly to various FGF ligands in the extracellular space.[1][2][3] This sequestration prevents the FGFs from binding to and activating their corresponding FGFRs, thereby inhibiting downstream signaling.[1][2][3] This mechanism is advantageous as it can potentially overcome resistance mechanisms that arise from mutations in the FGFR kinase domain.
dot
FGFR Tyrosine Kinase Inhibitors (TKIs)
In contrast, erdafitinib, pemigatinib, and infigratinib are ATP-competitive, reversible inhibitors of the FGFR kinase domain.[4][5] They bind to the ATP-binding pocket of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] Futibatinib is a notable exception, as it is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the FGFR kinase domain, leading to sustained inhibition.[6]
dot
Preclinical Performance: A Comparative Overview
In Vitro Activity
The in vitro activity of these inhibitors is typically assessed by their ability to inhibit FGFR phosphorylation and cell proliferation in cancer cell lines with known FGFR alterations.
| Inhibitor | Target/Mechanism | Cell Line | IC50 / Kd | Reference |
| This compound | Pan-FGF Ligand Trap | - | ID50 (FGF2/FGFR binding): ~30 µM | [1] |
| Multiple Myeloma (KMS-11) | Inhibition of FGFR3 phosphorylation at 6 µM | [3] | ||
| Lung Cancer (H1581) | IC50 (proliferation): 2.6 µM | |||
| Erdafitinib | Pan-FGFR TKI | Lung Cancer (H1581) | IC50 (proliferation): 14 nM | |
| Futibatinib | Irreversible FGFR1-4 TKI | FGFR1-4 | IC50: 1.4-3.7 nM | [7] |
| Pemigatinib | FGFR1-3 TKI | FGFR2 amplified gastric cancer cells | Inhibition of FGFR phosphorylation | [8] |
| Infigratinib | FGFR1-3 TKI | FGFR3-K650E | IC50 (biochemical): <1 nM | [9] |
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the antitumor activity of these compounds.
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| This compound | Multiple Myeloma (KMS-11 xenograft) | Oral administration | Significant reduction in tumor growth | [3] |
| Lung Cancer (murine and human xenografts) | Parenteral and oral | Inhibition of tumor growth, angiogenesis, and metastasis | [1][10] | |
| Erdafitinib | Urothelial Cancer (orthotopic mouse model) | - | Reduced tumor growth | [4] |
| Futibatinib | Various FGFR-driven human tumor xenografts | Oral administration | Significant dose-dependent tumor reduction | [7] |
| Infigratinib | Urothelial Cancer (orthotopic mouse model) | - | Reduced tumor growth | [4] |
| Cholangiocarcinoma (patient-derived xenograft) | 15 mg/kg daily | Almost complete inhibition of tumor growth | [11] |
Clinical Performance of FGFR TKIs
Erdafitinib, pemigatinib, infigratinib, and futibatinib have all undergone clinical trials and have shown significant efficacy in various FGFR-altered malignancies, leading to FDA approvals for specific indications. As this compound is in the preclinical stage of development, no clinical data is available for comparison.
| Inhibitor | Cancer Type | Phase | Key Efficacy Data | Reference |
| Erdafitinib | Metastatic Urothelial Carcinoma (FGFR3 or FGFR2 alterations) | Phase III (THOR) | Median OS: 12.1 months vs 7.8 months with chemotherapy | [12][13] |
| ORR: 45.6% vs 11.5% with chemotherapy | [12][13] | |||
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusions/rearrangements) | Phase II (FIGHT-202) | ORR: 35.5% | [8] |
| Median DOR: 9.1 months | [8] | |||
| Infigratinib | Cholangiocarcinoma (FGFR2 fusions/rearrangements) | Phase II | ORR: 23.1% | [14][15] |
| Median DOR: 5.0 months | [14][15] | |||
| Futibatinib | Cholangiocarcinoma (FGFR2 fusions/rearrangements) | Phase II (FOENIX-CCA2) | ORR: 42% | [3][10] |
| Median DOR: 9.7 months | [3][10] |
ORR: Objective Response Rate; OS: Overall Survival; DOR: Duration of Response.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of FGFR inhibitors. Below are representative protocols for key in vitro assays.
Western Blot for FGFR Phosphorylation
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of FGFR and its downstream signaling proteins.
dot
Materials:
-
FGFR-altered cancer cell line (e.g., KMS-11, SNU-16)
-
Cell culture medium and supplements
-
FGFR inhibitor (this compound or TKI)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of the FGFR inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTS/MTT)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
dot
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
FGFR inhibitor
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add Viability Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
The landscape of FGFR inhibitors offers diverse therapeutic strategies for cancers driven by aberrant FGF/FGFR signaling. This compound, with its unique mechanism as a pan-FGF ligand trap, presents a compelling alternative to the more conventional tyrosine kinase inhibitors. While the FGFR TKIs like erdafitinib, pemigatinib, infigratinib, and the irreversible inhibitor futibatinib have demonstrated significant clinical efficacy, the potential for this compound to overcome TKI-resistance warrants further investigation. The preclinical data for this compound is promising, showing potent antitumor activity in various models.
For researchers, the choice of inhibitor will depend on the specific research question. For studying the effects of broad FGF signaling blockade, this compound is an excellent tool. For investigating the direct inhibition of FGFR kinase activity and for clinical translation in FGFR-altered tumors, the TKIs are the current standard. This guide provides a foundational comparison to aid in the selection and evaluation of these important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factors (FGFs) in cancer: FGF traps as a new therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability assay [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ora.uniurb.it [ora.uniurb.it]
- 15. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Efficacy of NSC12 and Other Fibroblast Growth Factor (FGF) Traps
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NSC12, a novel small molecule FGF trap, with other known FGF traps, including the well-characterized soluble decoy receptor FP-1039 (GSK3052230). The information is compiled from various preclinical and clinical studies to offer an objective overview for researchers in oncology and drug development.
Introduction to FGF Traps
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its aberrant activation is a key driver in various cancers. FGF traps are a class of therapeutic agents designed to inhibit this pathway by sequestering FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and blocking downstream signaling. These agents represent a promising strategy for cancer therapy.
This compound is an orally available, pan-FGF trap that functions as a small molecule inhibitor of the FGF/FGFR interaction.[1][2] In contrast, FP-1039 (GSK3052230) is a soluble fusion protein composed of the extracellular domain of FGFR1 linked to the Fc portion of human IgG1, acting as a decoy receptor for multiple FGF ligands.[3][4]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and FP-1039 from various in vitro and in vivo studies. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | MM.1S | Multiple Myeloma | 6 µM (viability) | [5] |
| This compound | Mel285, 92.1, Mel270, OMM2.3 | Uveal Melanoma | ~15 µM (viability) | [3] |
| FP-1039 | A549 | Lung Cancer | 0.01 µg/mL | [6] |
| FP-1039 | L6 (FGFR1 overexpression) | Rat Myoblast | 0.023 µg/mL (pERK inhibition) | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| This compound | KMS-11 & RPMI8226 (subcutaneous xenograft) | 7.5 mg/kg, oral | Significant tumor growth reduction | [7] |
| This compound | HT-1080 (subcutaneous xenograft) | 7.5 mg/kg | Significant tumor weight reduction | [8] |
| FP-1039 | Caki-1 (renal cancer xenograft) | 10 mg/kg, i.p. twice a week | 81% TGI | [6] |
| FP-1039 | MSTO-211H (mesothelioma xenograft) | 15 mg/kg, i.p. twice a week | 64% TGI | [6] |
| FP-1039 | NCI-H226 (mesothelioma xenograft) | 25.6 mg/kg, three times a week | Significant TGI | [9] |
| FP-1039 | Malignant Pleural Mesothelioma (human clinical trial, with chemotherapy) | 15 mg/kg, weekly | 44% Overall Response Rate, 7.4 months median Progression-Free Survival | [2] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FGF trap (e.g., this compound or FP-1039) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of FGF traps in a mouse xenograft model.
-
Cell Preparation: Human cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, sometimes mixed with Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.[10]
-
Tumor Implantation: A specific volume of the cell suspension (e.g., 100-200 µL) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The FGF trap (e.g., this compound administered orally or FP-1039 administered intraperitoneally) or vehicle is administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor growth and the general health of the mice are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group.
-
Pharmacodynamic Analysis: Tumor samples can be collected for further analysis, such as Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins.
Signaling Pathway and Experimental Workflow Diagrams
FGF Signaling Pathway
The following diagram illustrates the canonical FGF signaling pathway, which is the target of FGF traps like this compound and FP-1039.
Caption: FGF Signaling Pathway and points of intervention by FGF traps.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the typical workflow for assessing the efficacy of an FGF trap from in vitro studies to in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. FP-1039 (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. yeasenbio.com [yeasenbio.com]
NSC12: A Comparative Analysis of its Antitumor Effects Across Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the novel FGF-trap, NSC12.
This compound, a small molecule pan-Fibroblast Growth Factor (FGF) trap, has emerged as a promising anti-cancer agent by disrupting the FGF/FGF receptor (FGFR) signaling pathway, a critical axis in tumor proliferation, angiogenesis, and survival. This guide provides a comparative overview of the antitumor effects of this compound in various FGF-dependent cancers, including lung cancer, multiple myeloma, and uveal melanoma. We present available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and development.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the available quantitative data on the antitumor effects of this compound. Direct comparative studies with other FGFR inhibitors are limited; therefore, data for other relevant compounds are included for context.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HT-1080 | Fibrosarcoma | This compound | Dose-dependent decrease in viability | [1] |
| 92.1 | Uveal Melanoma | This compound | 15 µM induced apoptosis | [2][3] |
| Mel270 | Uveal Melanoma | This compound | 15 µM induced apoptosis | [2][3] |
| A549 | Non-Small Cell Lung Cancer | Cisplatin | 9 ± 1.6 | [4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Cisplatin | 27 ± 4 | [4] |
| RPMI-8226 | Multiple Myeloma | Bortezomib | 28 - 504 nM (1h treatment) | [5] |
| U266 | Multiple Myeloma | Bortezomib | 1.9 - 10.2 nM (48h treatment) | [5] |
| OMM2.5 | Uveal Melanoma | Erlotinib | 3.83 ± 4.35 | [6] |
| OMM2.3 | Uveal Melanoma | Erlotinib | 4.51 ± 0.87 | [6] |
| OMM1 | Uveal Melanoma | Erlotinib | 7.11 ± 2.78 | [6] |
| OMM2.5 | Uveal Melanoma | Selumetinib | 5.01 ± 2.05 nM | [6] |
| OMM2.3 | Uveal Melanoma | Selumetinib | 2.00 ± 0.77 nM | [6] |
| OMM1 | Uveal Melanoma | Selumetinib | 1.52 ± 0.60 nM | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Citation |
| Human Fibrosarcoma (HT-1080) Xenograft | This compound | 7.5 mg/kg | Significant reduction in tumor weight and volume | [1] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Apoptosis Analysis | Result | Citation |
| 92.1 | Uveal Melanoma | 15 µM this compound for 2h | Cytofluorimetry (Annexin V/PI) | Induction of apoptosis | [2][3] |
| Mel270 | Uveal Melanoma | 15 µM this compound for 3h | Cytofluorimetry (Annexin V/PI) | Induction of apoptosis | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound as an FGF trap in the FGF/FGFR signaling pathway.
References
- 1. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. miR‐129‐2 upregulation induces apoptosis and promotes NSCLC chemosensitivity by targeting SOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
Comparative Efficacy of NSC12 Derivative Compound 25b in Multiple Myeloma
A comprehensive guide for researchers and drug development professionals on the efficacy of the novel FGF-trap, NSC12 derivative compound 25b, in comparison to other FGFR inhibitors for the treatment of multiple myeloma.
This guide provides a detailed comparison of the preclinical efficacy of this compound derivative compound 25b and alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors in the context of multiple myeloma. The information is intended for researchers, scientists, and professionals involved in drug development and oncology.
Introduction to this compound Derivative Compound 25b
This compound derivative compound 25b is a pregnane 3-keto 20R derivative of the steroidal compound this compound. It functions as a specific "FGF-trap," a molecule that binds to Fibroblast Growth Factors (FGFs) and prevents them from activating their corresponding receptors (FGFRs).[1] This mechanism of action effectively inhibits the FGF/FGFR signaling pathway, which is a crucial driver of cell proliferation, survival, and angiogenesis in several cancers, including multiple myeloma. A key advantage of compound 25b over its parent compound, this compound, is the absence of a hydroxyl group at the C3 position. This modification prevents binding to estrogen receptors, leading to a more specific inhibition of the FGF/FGFR system.[1] Preclinical studies have demonstrated that compound 25b effectively blocks the proliferation of multiple myeloma cells in vitro and slows tumor growth in vivo.[1]
Comparative In Vitro Efficacy
This section compares the in vitro anti-proliferative activity of this compound derivative compound 25b and other selected FGFR inhibitors against multiple myeloma and other cancer cell lines. While specific IC50 values for compound 25b are not publicly available, its potent anti-proliferative activity has been qualitatively described.[1]
| Compound | Mechanism of Action | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound derivative 25b | FGF-Trap | Multiple Myeloma cells | Data not publicly available | [1] |
| Futibatinib (TAS-120) | Irreversible FGFR1-4 Inhibitor | OPM-2, KMS-11 (Multiple Myeloma) | Potent inhibition observed | [2][3][4] |
| Pemigatinib (INCB054828) | Selective FGFR1-3 Inhibitor | KG1 (AML with FGFR1 fusion) | <10 | |
| Erdafitinib (JNJ-42756493) | Pan-FGFR Inhibitor | Various cancer cell lines | 1.2 - 5.7 | |
| Infigratinib (BGJ398) | Selective FGFR1-3 Inhibitor | Various cancer cell lines | Data not publicly available |
Note: The table above is populated with available data. Direct head-to-head comparative studies are limited, and variations in experimental conditions should be considered.
Comparative In Vivo Efficacy
The in vivo anti-tumor activity of these compounds is a critical indicator of their therapeutic potential. Compound 25b has been shown to slow the growth of multiple myeloma in vivo.[1] The following table summarizes available in vivo efficacy data for the comparator FGFR inhibitors.
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| This compound derivative 25b | Multiple Myeloma Xenograft | Data not publicly available | Slowed tumor growth | [1] |
| Futibatinib (TAS-120) | KMS-11 Multiple Myeloma Xenograft | Oral, daily | Significant dose-dependent reduction | [2] |
| Pemigatinib (INCB054828) | KG1 AML Xenograft | 0.3 mg/kg, oral, daily | Significant inhibition | |
| Erdafitinib (JNJ-42756493) | MDA-MB-231 Breast Cancer Xenograft | Oral | Dose-dependent inhibition | |
| Infigratinib (BGJ398) | Various Patient-Derived Xenografts | Oral | Tumor volume reduction | [5] |
Note: The in vivo models and tumor types for the alternatives are varied. Efficacy in multiple myeloma models should be the primary consideration for comparison.
Mechanism of Action: FGF-Trap
The unique mechanism of action of this compound derivative compound 25b as an "FGF-trap" distinguishes it from typical FGFR kinase inhibitors. Instead of targeting the intracellular kinase domain of the receptor, it directly sequesters the FGF ligand in the extracellular space. This prevents the ligand from binding to and activating the FGFR, thereby blocking downstream signaling.
Caption: Mechanism of action of this compound derivative 25b as an FGF-Trap.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of anti-myeloma agents.
In Vitro Anti-Proliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, NCI-H929, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (e.g., this compound derivative 25b) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells into 96-well plates at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for an in vitro anti-proliferative MTT assay.
In Vivo Multiple Myeloma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a murine model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human multiple myeloma cell line (e.g., NCI-H929, RPMI-8226)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of multiple myeloma cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
Caption: Workflow for an in vivo multiple myeloma xenograft study.
Conclusion
This compound derivative compound 25b represents a promising therapeutic agent for multiple myeloma with a unique FGF-trap mechanism of action. Its specificity for the FGF/FGFR signaling pathway, while avoiding off-target effects on estrogen receptors, makes it an attractive candidate for further development. While quantitative efficacy data is not yet widely available, qualitative reports of its anti-proliferative and tumor growth inhibitory effects are encouraging.[1] Further head-to-head studies with established and emerging FGFR inhibitors are warranted to fully elucidate its therapeutic potential in the clinical setting. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of IRF4 by synthetic microRNA-125b-5p mimics induces anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC12 and Small Molecule Tyrosine Kinase Inhibitors in Targeting FGF/FGFR Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel FGF-trap NSC12 and conventional small molecule tyrosine kinase inhibitors (TKIs) that target the Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis. This axis is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in various cancers.
This document outlines the distinct mechanisms of action, presents comparative experimental data on their efficacy, and provides detailed protocols for key assays relevant to their evaluation.
Introduction: Two Strategies to Inhibit a Key Oncogenic Pathway
The FGF/FGFR signaling pathway is a well-established target in oncology. Its aberrant activation, through ligand overexpression, receptor amplification, or activating mutations, drives tumor growth and resistance to therapy. Two primary pharmacological strategies have emerged to counteract this oncogenic signaling:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically enter the cell and bind to the intracellular kinase domain of the FGFR. By competing with ATP, they block the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades. Numerous TKIs have been developed, ranging from multi-kinase inhibitors with broader activity to highly selective FGFR inhibitors.[1][2]
-
This compound - A Small Molecule FGF Trap: In contrast to intracellular inhibition, this compound represents a distinct class of small molecule inhibitors. It functions extracellularly as a "pan-FGF trap."[3][4][5] this compound binds directly to various FGF ligands, preventing them from interacting with their cognate receptors.[3][6] This blockade of the initial ligand-receptor interaction effectively shuts down the entire signaling cascade from its origin.[5][6]
Mechanism of Action: A Tale of Two Blockades
The fundamental difference in the mechanism of action between this compound and FGFR TKIs has significant implications for their biological effects and potential clinical applications.
This compound acts as a ligand trap, sequestering FGFs in the extracellular space. This prevents the formation of the functional FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex, which is essential for receptor dimerization and activation.[4][6] By trapping a broad range of FGF isoforms, this compound can potentially overcome resistance mechanisms that involve the upregulation of alternative FGF ligands.[3]
FGFR Tyrosine Kinase Inhibitors , on the other hand, compete with ATP at the kinase domain within the cell. This intracellular blockade is effective in cancers with activating FGFR mutations or amplifications that lead to ligand-independent signaling. However, their efficacy can be limited by mutations in the kinase domain that prevent drug binding, leading to acquired resistance.
Quantitative Data Presentation
The efficacy of this compound and various small molecule TKIs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, including binding affinities and half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: Binding Affinity of this compound for FGF Ligands
This compound's potency is characterized by its binding affinity (Kd) to a range of FGF ligands. Lower Kd values indicate stronger binding.
| FGF Ligand | Dissociation Constant (Kd) |
| FGF2 | ~51 µM |
| Other FGFs (3, 4, 6, 8, 16, 18, 20, 22) | ~16 - 120 µM[3] |
Data from in vitro binding assays.
Table 2: Anti-Proliferative Activity (IC50) of this compound and Selected FGFR TKIs
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. This allows for a direct comparison of the cytotoxic or cytostatic potential of different compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Mel285 | Uveal Melanoma | ~6 (estimated)[6] |
| 92.1 | Uveal Melanoma | ~6 (estimated)[6] | |
| Mel270 | Uveal Melanoma | >10 (estimated)[6] | |
| OMM2.3 | Uveal Melanoma | >10 (estimated)[6] | |
| Dovitinib | - | FGFR1-3 Kinase Assay | 0.01 |
| AZD4547 | A375 | Malignant Melanoma | 1.623 |
| CPL304110 | A375 | Malignant Melanoma | 0.336 |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values for this compound are estimated from dose-response curves presented in the cited literature.
Experimental Protocols
Reproducibility and standardization are paramount in drug evaluation. Below are detailed methodologies for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a TKI) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
FGFR Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of FGFR, a direct indicator of its activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the inhibitor (this compound or TKI) for a designated time. For ligand-dependent cell lines, stimulate with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for p-FGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-FGFR.
Conclusion
This compound and small molecule tyrosine kinase inhibitors represent two distinct and promising approaches to inhibit the oncogenic FGF/FGFR signaling pathway. This compound's unique extracellular mechanism as an FGF ligand trap offers a potential advantage in overcoming resistance mediated by the upregulation of multiple FGF ligands. Conversely, TKIs are well-established therapeutic agents that directly inhibit the receptor's kinase activity and are particularly effective against cancers driven by FGFR mutations or amplifications.
The choice between these strategies may depend on the specific molecular characteristics of the tumor, such as the presence of FGFR mutations or the expression profile of FGF ligands. Further head-to-head comparative studies in various preclinical models are warranted to fully elucidate the relative strengths and weaknesses of each approach and to guide the development of more effective and personalized cancer therapies. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. Overcoming drug resistance of cancer cells by targeting the FGF1/FGFR1 axis with honokiol or FGF ligand trap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of NSC12 and its Analogs as Fibroblast Growth Factor (FGF) Traps in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of the promising anti-cancer agent NSC12 and its derivatives.
This compound, an orally available small molecule, has emerged as a significant pan-inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway, a critical mediator of tumor growth, angiogenesis, and drug resistance. By acting as an "FGF trap," this compound sequesters FGF ligands, preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs) and subsequent downstream signaling. This unique mechanism of action has spurred the development of various this compound analogs with improved potency, selectivity, and drug-like properties. This guide provides a comparative analysis of this compound and its key steroidal and non-steroidal analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.
Mechanism of Action: Disrupting the FGF/FGFR Signaling Axis
This compound and its analogs function by binding to multiple FGF ligands, thereby disrupting the formation of the essential FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex.[1] This blockade of ligand-receptor interaction inhibits the dimerization and transphosphorylation of FGFRs, effectively shutting down downstream signaling cascades. The primary pathways affected are the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to reduced tumor cell growth and survival.[2] Recent studies have also highlighted that this FGF/FGFR blockade can induce mitochondrial oxidative stress and DNA damage, further contributing to the apoptotic cell death of cancer cells.
Below is a diagram illustrating the FGF/FGFR signaling pathway and the inhibitory action of this compound and its analogs.
Comparative Performance of this compound and Its Analogs
Structure-activity relationship (SAR) studies have led to the development of both steroidal and non-steroidal analogs of this compound with enhanced anti-myeloma activity. Modifications to the steroidal backbone, particularly at the C3 position, and the exploration of entirely new non-steroidal scaffolds have yielded compounds with improved potency.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Steroidal | H295R (Adrenocortical Carcinoma) | ~5 | [2] |
| MUC-1 (Adrenocortical Carcinoma) | ~7 | [2] | ||
| Compound 25b | Steroidal (3-keto analog of this compound) | Multiple Myeloma Cell Lines | More potent than this compound | [3] |
| Compound [I] | Non-steroidal | Multiple Myeloma Cell Lines | Potent anti-tumor activity | [4] |
| Compound [II] | Non-steroidal | Multiple Myeloma Cell Lines | Potent anti-tumor activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of this compound and its analogs.
FGFR Phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of the compounds on FGFR activation.
-
Cell Culture and Treatment: Human multiple myeloma (e.g., KMS-11) or other FGF-dependent cancer cells are cultured to 70-80% confluency. The cells are then serum-starved for 24 hours to reduce basal receptor phosphorylation. Following starvation, cells are pre-treated with various concentrations of this compound or its analogs for 1-2 hours.
-
FGF Stimulation: Cells are stimulated with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes at 37°C to induce FGFR phosphorylation.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR (p-FGFR). Subsequently, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total FGFR as a loading control.
-
Densitometry Analysis: The band intensities are quantified using image analysis software to determine the ratio of p-FGFR to total FGFR.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Experimental Workflow: From Synthesis to In Vivo Evaluation
The development and evaluation of novel this compound analogs follow a structured workflow, from initial chemical synthesis to preclinical in vivo testing.
Conclusion and Future Directions
This compound and its analogs represent a promising class of anti-cancer agents that target the FGF/FGFR signaling axis through a unique FGF trapping mechanism. The development of both more potent steroidal derivatives and novel non-steroidal scaffolds highlights the potential for further optimization of these compounds. Future research should focus on obtaining comprehensive, directly comparable quantitative data for a wider range of analogs to better delineate their structure-activity relationships. Furthermore, in-depth in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety profiles of the most promising candidates, with the ultimate goal of translating these findings into clinical applications for patients with FGF-dependent cancers.
References
Decoding NSC12: A Comparative Guide to its Specificity for the Fibroblast Growth Factor Family
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, and its dysregulation is a hallmark of various cancers. This has spurred the development of numerous inhibitors targeting this pathway. Among them, NSC12 has emerged as a unique "pan-FGF trap," exhibiting a distinct mechanism of action compared to conventional receptor tyrosine kinase inhibitors. This guide provides a comprehensive comparison of this compound's specificity for FGF family members against other prominent FGF pathway inhibitors, supported by experimental data and detailed protocols.
This compound: A Pan-FGF Ligand Trap
This compound operates by directly binding to FGF ligands, thereby preventing them from interacting with their cognate FGF receptors (FGFRs). This "ligand trap" mechanism contrasts with the majority of other FGF pathway inhibitors that target the intracellular kinase domain of the FGFRs.
Binding Specificity of this compound
Experimental data from surface plasmon resonance (SPR) assays have elucidated the binding affinity of this compound for various FGF family members. The dissociation constants (Kd) are summarized in the table below.
| FGF Ligand | Dissociation Constant (Kd) |
| FGF2 | 51 µM[1] |
| FGF3 | 16 - 120 µM[1] |
| FGF4 | 16 - 120 µM[1] |
| FGF6 | 16 - 120 µM[1] |
| FGF8 | 16 - 120 µM[1] |
| FGF16 | 16 - 120 µM[1] |
| FGF18 | 16 - 120 µM[1] |
| FGF20 | 16 - 120 µM[1] |
| FGF22 | 16 - 120 µM[1] |
Note: A lower Kd value indicates a higher binding affinity.
The data indicates that this compound is a broad-spectrum or "pan-FGF" inhibitor, capable of binding to multiple FGF ligands with affinities in the micromolar range. This broad specificity suggests that this compound can potentially inhibit the signaling of a wide array of FGFs.
Comparison with Alternative FGF Pathway Inhibitors
In contrast to the ligand-trap mechanism of this compound, several other inhibitors target the ATP-binding pocket of the FGFR kinase domain. This section compares this compound with three such prominent inhibitors: Erdafitinib, Infigratinib, and Pemigatinib.
Specificity Profiles of Alternative Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against the four FGF receptors.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Erdafitinib | 1.2[2] | 2.5[2] | 3.0[2] | 5.7[2] |
| Infigratinib | ~1 | ~1 | 1.0[3] | >100 |
| Pemigatinib | 0.4[4] | 0.5[4] | 1[4] | Weak activity |
Note: A lower IC50 value indicates a higher inhibitory potency.
These receptor tyrosine kinase inhibitors (TKIs) exhibit high potency against FGFRs 1, 2, and 3, with significantly less activity against FGFR4 for Infigratinib and Pemigatinib. Erdafitinib is a pan-FGFR inhibitor with activity against all four receptors.[2][5]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the steps to measure the binding affinity of a small molecule inhibitor (like this compound) to an FGF ligand.
-
Immobilization of FGF Ligand:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the FGF ligand (e.g., FGF2) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized FGF ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Western Blot for FGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of a compound on FGFR activation in a cell-based assay.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known FGFR alterations) to 70-80% confluency.
-
Starve the cells in a serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total FGFR as a loading control.
-
MTT Assay for Cell Proliferation
This protocol is used to determine the effect of an inhibitor on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the FGF signaling pathway, the experimental workflow for determining inhibitor specificity, and the specificity of this compound.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. qedtx.com [qedtx.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Validation of NSC12 as a Pan-Fibroblast Growth Factor (FGF) Inhibitor
This guide provides an objective comparison of NSC12's performance as a pan-FGF inhibitor against other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the FGF/FGFR signaling axis as a therapeutic target in oncology and other diseases.
Introduction to this compound
This compound is an orally bioavailable small molecule identified through virtual screening of a National Cancer Institute (NCI) library.[1][2] It functions as a "pan-FGF trap," a mechanism distinct from most clinically evaluated FGF signaling inhibitors. Instead of targeting the intracellular kinase domain of the FGF receptors (FGFRs), this compound acts extracellularly by binding directly to multiple FGF ligands. This interaction prevents the FGFs from binding to and activating their cognate receptors, thereby inhibiting the entire downstream signaling cascade.[3][4] Its ability to sequester a broad range of FGFs validates its classification as a pan-FGF inhibitor.[3]
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of the FGF/FGFR signaling axis by acting as a ligand trap.[2][3] Key features of its mechanism include:
-
Extracellular Action: this compound binds to various FGF ligands in the extracellular space.[3]
-
Inhibition of FGF-FGFR Binding: By sequestering FGFs, it directly interferes with their ability to bind to FGFRs. The half-maximal inhibitory concentration (ID50) for inhibiting FGF2 binding to its receptor is approximately 30 μM.[3]
-
Broad Specificity for FGFs: this compound has been shown to bind to a wide array of canonical FGFs, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22, with dissociation constants (Kd) ranging from ~16 to ~120 μM.[3]
-
Downstream Signal Blockade: This ligand-trapping action effectively prevents FGFR dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][6]
Figure 1: Mechanism of this compound as an extracellular FGF ligand trap.
Validation of this compound as a Pan-FGF Inhibitor: Experimental Data
This compound has been validated through extensive in vitro and in vivo studies, demonstrating its efficacy in various FGF-dependent cancer models.
In vitro experiments have confirmed this compound's ability to inhibit FGFR activation and reduce the viability of cancer cells that rely on FGF signaling.
-
Inhibition of FGFR Phosphorylation: this compound effectively inhibits the phosphorylation of FGFR1, FGFR2, FGFR3, and FGFR4 in various cell lines, including CHO cell transfectants and human cancer cells like B16-LS9 melanoma.[3][5]
-
Anti-proliferative Activity: The compound reduces the proliferation of a range of FGF-dependent cancer cell lines, such as those from lung cancer (NCI-H1581, NCI-H520), multiple myeloma (KMS-11, OPM-2), and fibrosarcoma (HT-1080).[4][7][8] Conversely, it shows no significant effect on FGF-independent cell lines, highlighting its specificity.[3]
-
Induction of Apoptosis: By blocking the pro-survival signals from the FGF/FGFR axis, this compound treatment leads to the induction of apoptosis in FGF-dependent lung cancer cells.[7] This is often associated with the downregulation of key oncogenes like c-Myc.[4][7]
Animal models have been crucial in demonstrating the therapeutic potential of this compound.
-
Tumor Growth Inhibition: Both parenteral (intraperitoneal) and oral administration of this compound have been shown to significantly inhibit tumor growth, reduce tumor weight, and suppress metastasis in murine and human xenograft models of lung cancer, multiple myeloma, and melanoma.[1][2][3]
-
Anti-Angiogenic Effects: In vivo studies confirm that this compound treatment leads to a significant reduction in tumor neovascularization, as measured by markers like CD31.[3]
-
Pharmacodynamic Evidence: Analysis of tumors from this compound-treated animals shows a marked decrease in FGFR phosphorylation and cell proliferation, confirming its mechanism of action in a physiological context.[3]
Figure 2: Experimental workflow for the validation of this compound.
Comparison with Alternative FGF/FGFR Inhibitors
The landscape of FGF/FGFR inhibitors is diverse, with most alternatives being receptor tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding pocket of the receptors. This compound's extracellular mechanism offers a distinct therapeutic approach.
Figure 3: Comparison of inhibitor mechanisms.
| Inhibitor | Type | Mechanism of Action | Target(s) | Reported Potency (IC50) | Key Experimental Findings |
| This compound | Small Molecule Ligand Trap | Extracellular; Binds to multiple FGF ligands, preventing receptor activation.[3][4] | Pan-FGF (FGF2, 3, 4, 6, 8, etc.)[3] | ~2.6 µM (H1581 cell proliferation)[7] | Orally available; inhibits tumor growth, angiogenesis, and metastasis in vivo.[2][3] |
| Erdafitinib | Pan-FGFR TKI | Intracellular; ATP-competitive inhibitor of the FGFR kinase domain.[9][10] | FGFR1, 2, 3, 4 | 14 nM (H1581 cell proliferation)[7] | FDA-approved for urothelial carcinoma; demonstrates significant clinical activity.[9] |
| Rogaratinib | Pan-FGFR TKI | Intracellular; Potent and selective ATP-competitive inhibitor.[11] | FGFR1, 2, 3, 4 | ~16 nM (FGF2-induced HUVEC growth)[11] | Shows strong in vivo efficacy in FGFR-overexpressing xenograft models.[11] |
| Pemigatinib | Selective FGFR TKI | Intracellular; ATP-competitive inhibitor.[9] | FGFR1, 2, 3 | < 0.5 nM (FGFR1-3) | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements.[9] |
| Futibatinib (TAS-120) | Irreversible Pan-FGFR TKI | Intracellular; Covalently binds to the FGFR kinase domain.[9] | FGFR1, 2, 3, 4 | < 10 nM (FGFR1-4) | Effective against acquired resistance mutations to first-generation TKIs.[12] |
| KIN-3248 | Irreversible Pan-FGFR TKI | Intracellular; Covalently binds to FGFR, designed to overcome resistance.[12] | FGFR1, 2, 3, 4 (including resistance mutations) | Low nanomolar against wild-type and resistant FGFRs.[12] | Active in patients with tumors resistant to other FGFR inhibitors.[12] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the validation of this compound.
-
Objective: To assess the effect of this compound on the proliferation of FGF-dependent cancer cells.
-
Protocol:
-
Cells (e.g., KATO III, NCI-H1581) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in their respective growth media, often supplemented with 1% Fetal Bovine Serum (FBS).[3]
-
After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.0 µM, 3.0 µM) or vehicle control (DMSO).[3] In some experiments, cells are co-treated with a specific FGF ligand (e.g., 30 ng/mL FGF2) to stimulate proliferation.[3]
-
The plates are incubated for an additional 72 hours.
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
The optical density (OD) is measured using a microplate reader at a wavelength of 595 nm, with a reference wavelength of 630 nm.[3] Cell viability is calculated as a percentage relative to the vehicle-treated control.
-
-
Objective: To determine if this compound inhibits the activation (phosphorylation) of FGF receptors.
-
Protocol:
-
Cells (e.g., B16-LS9, HT-1080) are seeded and grown to sub-confluency.[5][8]
-
Cells are serum-starved for several hours to reduce basal receptor activation.
-
Cells are then treated with increasing concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM) for a specified duration (e.g., 6, 12, or 16 hours).[5][8] In some cases, cells are stimulated with an FGF ligand for a short period (e.g., 15 minutes) before harvesting.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against phosphorylated-FGFR (pan-pFGFR), total FGFR, and a loading control (e.g., GAPDH).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system, and densitometric analysis is performed to quantify the level of phosphorylation relative to the total protein and loading control.[5]
-
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic models (e.g., C57BL/6 mice) are used.[3]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ NCI-H520 cells) are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered via the desired route, such as intraperitoneal (i.p.) injection or oral gavage, at various doses (e.g., 2.5, 5, or 10 mg/kg) daily or on a specified schedule.[3] The control group receives the vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for p-FGFR and CD31, or Western blot).[3][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I Study of KIN-3248, an Irreversible Small-molecule Pan-FGFR Inhibitor, in Patients with Advanced FGFR2/3-driven Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
NSC12: A Promising Avenue for Overcoming Proteasome Inhibitor Resistance in Multiple Myeloma
For Immediate Release
A growing body of preclinical evidence highlights the potential of NSC12, a novel steroidal derivative, in treating proteasome inhibitor-resistant multiple myeloma. This guide provides a comprehensive comparison of this compound's efficacy with existing therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound acts as a pan-Fibroblast Growth Factor (FGF) trap, effectively inhibiting the FGF/FGFR signaling pathway. This mechanism is particularly relevant in multiple myeloma, where this pathway is often dysregulated and contributes to cancer cell growth, survival, and drug resistance. Research indicates that this compound's action leads to the degradation of the oncoprotein c-Myc, a key driver of myeloma cell proliferation, ultimately inducing mitochondrial oxidative stress and apoptosis.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects in multiple myeloma cell lines, including those resistant to the widely used proteasome inhibitor, bortezomib. While direct comparative IC50 values for this compound in a comprehensive panel of bortezomib-sensitive and -resistant cell lines are not yet published in a consolidated format, the available data strongly suggests its efficacy in resistant phenotypes.
For context, the IC50 values for bortezomib in the RPMI-8226 multiple myeloma cell line highlight the challenge of resistance. The sensitive (WT) cell line exhibits an IC50 of 7.3 ± 2.4 nM, whereas bortezomib-resistant sublines show significantly higher IC50 values of 25.3 ± 6.6 nM and 231.9 ± 73 nM, demonstrating a clear resistance phenotype.[1] Studies have shown that this compound effectively induces apoptosis in bortezomib-resistant cell lines and patient-derived myeloma cells, suggesting a mechanism of action that circumvents common proteasome inhibitor resistance pathways.[2][3][4][5]
| Cell Line | Bortezomib IC50 (nM) | Resistance Phenotype |
| RPMI-8226 WT | 7.3 ± 2.4 | Sensitive |
| RPMI-8226/BTZ7 | 25.3 ± 6.6 | Resistant |
| RPMI-8226/BTZ100 | 231.9 ± 73 | Resistant |
Table 1: Bortezomib IC50 values in sensitive and resistant RPMI-8226 multiple myeloma cell lines. Data illustrates the resistance challenge that novel agents like this compound aim to address.[1]
Therapeutic Alternatives for Proteasome Inhibitor-Resistant Myeloma
The treatment landscape for relapsed/refractory multiple myeloma offers several alternatives to patients who have developed resistance to initial proteasome inhibitor therapy. These include:
| Drug Class | Examples | Mechanism of Action |
| Next-Generation Proteasome Inhibitors | Carfilzomib, Ixazomib | Irreversible or oral inhibitors of the proteasome, designed to overcome some mechanisms of bortezomib resistance. |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide, Pomalidomide | Modulate the immune system and have direct anti-myeloma effects. |
| Histone Deacetylase (HDAC) Inhibitors | Panobinostat | Affects gene expression, leading to cell cycle arrest and apoptosis. |
| Monoclonal Antibodies | Daratumumab (anti-CD38), Elotuzumab (anti-SLAMF7) | Target specific proteins on the surface of myeloma cells, leading to their destruction by the immune system. |
| Nuclear Export Inhibitors | Selinexor | Blocks the export of tumor suppressor proteins from the nucleus, leading to their accumulation and subsequent apoptosis. |
Table 2: Overview of alternative therapeutic options for proteasome inhibitor-resistant multiple myeloma.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on multiple myeloma cells.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, KMS-11, and their bortezomib-resistant counterparts) in 96-well plates at a density of 1-2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat multiple myeloma cells with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for c-Myc Degradation
This technique is used to assess the effect of this compound on the protein levels of c-Myc.
-
Cell Lysis: Treat myeloma cells with this compound for the specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against c-Myc overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Caption: Mechanism of action of this compound in proteasome-inhibitor resistant myeloma cells.
Caption: A streamlined workflow for evaluating the in vitro efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
Safety Operating Guide
Essential Safety and Disposal Plan for NSC12
For researchers, scientists, and drug development professionals handling NSC12, a steroidal derivative investigated for its antitumor activity, ensuring proper disposal is a critical component of laboratory safety and responsible chemical management.[1][2] While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, general best practices for the disposal of hazardous and antineoplastic agents should be strictly followed to mitigate risks.[3]
Immediate Safety and Handling Precautions
Before disposal, proper handling procedures must be observed to minimize exposure. This includes wearing appropriate personal protective equipment (PPE), such as double chemotherapy gloves (nitrile, polyurethane, or neoprene are recommended), a lab coat, and eye protection.[3][4][5] All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of any aerosols or dust.[5]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, also known as NSC 172285.
| Property | Value | Source |
| CAS Number | 102586-30-1 | MedchemExpress.com[6] |
| Molecular Formula | C₂₄H₃₄F₆O₃ | Cayman Chemical[7] |
| Molecular Weight | 484.5 | Cayman Chemical[7] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress.com[6] |
| Stability (Lyophilized) | ≥ 4 years at -20°C | Cayman Chemical[7] |
| Solubility | DMF: 2 mg/ml, Ethanol: 20 mg/ml | Cayman Chemical[7] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste, treating it as a hazardous chemical and potential antineoplastic agent.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other laboratory waste streams.[3] This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE. Do not mix this compound waste with other chemical or biological waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[3]
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and plasticware, in a designated, leak-proof, and puncture-resistant container.[8] This container should be clearly labeled as "Hazardous Chemical Waste" and "Antineoplastic Waste" and should include the full chemical name (this compound).
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name, and an approximate concentration. Do not dispose of liquid this compound waste down the drain.[8]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3][9]
-
-
Container Management:
-
Ensure all waste containers are kept closed when not in use.
-
Do not overfill containers. Fill to a maximum of 75-80% capacity to prevent spills.[8]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.[3]
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional procedures for waste manifest and pickup requests.
-
Hazardous waste disposal is regulated, and professional services are required for proper treatment and disposal, which may include incineration or other specialized methods.[10][11][12]
-
Experimental Protocols Cited
The available literature on this compound focuses on its synthesis and biological evaluation as an FGF-trap.[1][2] While specific experimental protocols for its disposal are not provided, the methodologies for its use in research highlight its potent biological activity, underscoring the need for cautious handling and disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical flow for the safe disposal of this compound waste.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. flinnsci.com [flinnsci.com]
- 10. nssihouston.com [nssihouston.com]
- 11. nssihouston.com [nssihouston.com]
- 12. Hazardous Radioactive Waste Disposal Services, Removal, Lab Packing Companies, Houston, San Antonio, Austin, Corpus Christi, Beaumont, Knoxville | NSSI [nssienvironmental.com]
Personal protective equipment for handling NSC12
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of NSC12, an orally available pan-FGF trap with promising antitumor activity.[1] Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. This compound functions as an extracellular trap for fibroblast growth factor 2 (FGF2), interfering with its interaction with the FGF receptor 1 (FGFR1).[2]
Personal Protective Equipment (PPE)
Given that this compound is an antineoplastic agent, stringent PPE protocols must be followed at all times. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Task | Gowning &Gloves | Eye & Face Protection | Respiratory Protection |
| Handling Solid this compound (e.g., weighing, aliquoting) | Double chemotherapy-tested gloves, disposable gown with solid front and tight-fitting cuffs.[3][4] | Safety goggles and a face shield. | NIOSH-approved respirator (e.g., N95) |
| Preparing this compound Solutions | Double chemotherapy-tested gloves, disposable gown with solid front and tight-fitting cuffs.[3][4] | Safety goggles. | Work within a certified chemical fume hood. |
| Administering this compound to cell cultures | Double chemotherapy-tested gloves, disposable gown. | Safety glasses. | Work within a biological safety cabinet (BSC). |
| Handling this compound-contaminated waste | Double chemotherapy-tested gloves, disposable gown. | Safety goggles. | Not generally required if waste is properly contained. |
Operational Plan: Preparation of this compound for In Vitro Assays
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for a cell-based assay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
Workflow for this compound Solution Preparation
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 4. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
